Dehydrotrametenolic Acid
Descripción
structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLAAZRZNKRRY-GIICLEHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydrotrametenolic Acid: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and purification, and insights into its biological mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the fungus Poria cocos (Wolf) F.A. Wolf, also known as Fu Ling.[1][2][3][4] This medicinal fungus has been a staple in traditional Chinese medicine for centuries. This compound is one of the major triterpenoid constituents found in the sclerotium of Poria cocos. Specifically, it has been isolated from the epidermis of the sclerotia.[5]
Quantitative Data on this compound Content
The concentration of this compound and related triterpenoids in Poria cocos can vary depending on the source and the extraction method employed. The following table summarizes quantitative data from a patent on a triterpenoid-rich extract of Poria cocos.
| Preparation Method | Total Triterpenoid Content | This compound Content | Pachymic Acid Content | Total Content of Dehydrotrametenolic and Pachymic Acid |
| Ethanolic extraction followed by ethyl acetate (B1210297) partitioning and purification | >80% | 1-20% | 30-60% | >50% (specifically 53% in one example) |
| Data sourced from a patent on the preparation of a Poria cocos extract.[6] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Poria cocos typically involves solvent extraction followed by chromatographic purification.
Extraction
A common initial step is the extraction of the dried and powdered sclerotium of Poria cocos with an organic solvent.
-
Protocol:
-
The dried and powdered sclerotium of Poria cocos is extracted with 95% ethanol (B145695) under reflux.
-
The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
This crude extract is subsequently suspended in water and partitioned with chloroform (B151607). The this compound, being a lipophilic compound, will preferentially move into the chloroform layer.
-
The chloroform-soluble fraction is collected and concentrated, yielding a triterpenoid-rich extract.[3][7]
-
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantification of this compound.
-
HPLC Method for Quantification:
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.0 mm × 100 mm, 3.5 µm).[8]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of acetonitrile (B52724) and water containing a small percentage of acid, such as 0.05% phosphoric acid[8] or a mixture of methanol, acetonitrile, and 2% glacial acetic acid.[3]
-
Flow Rate: A typical flow rate is around 0.6 mL/min to 1.0 mL/min.[3][8]
-
Detection: UV detection at a wavelength of approximately 242 nm or 243 nm is suitable for this compound.[3][8]
-
Internal Standard: For accurate quantification, an internal standard such as testosterone (B1683101) propionate (B1217596) can be used.[3]
-
The following table summarizes typical HPLC conditions for the analysis of this compound and related triterpenes in Poria cocos.
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax SB-C18 (3.0 mm × 100 mm, 3.5 µm) | C18 column |
| Mobile Phase | Acetonitrile and water with 0.05% H3PO4 (gradient) | Methanol-acetonitrile-2% glacial acetic acid |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection Wavelength | 243 nm | 242 nm |
| Reference | [8] | [3] |
Signaling Pathways and Biological Activity
This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and apoptosis.
Inhibition of NLRP3 Inflammasome Activation
A methyl ester derivative of this compound has been found to alleviate non-alcoholic steatohepatitis by suppressing the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[9] This is achieved by directly targeting and inhibiting Caspase-1, a key enzyme in this pathway.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound methyl ester.
Induction of Apoptosis via Caspase-3
This compound has been reported to induce apoptosis (programmed cell death) in cancer cells through the activation of the caspase-3 pathway. Caspase-3 is a key executioner caspase in the apoptotic cascade.
Caption: General overview of this compound inducing apoptosis via caspase-3 activation.
Conclusion
This compound, primarily sourced from the fungus Poria cocos, represents a promising natural compound with significant therapeutic potential. The isolation and purification protocols, centered around solvent extraction and HPLC, are well-established, allowing for its further investigation. Understanding its mechanisms of action, particularly its role in modulating inflammatory and apoptotic pathways, provides a solid foundation for future research and development in the pharmaceutical and nutraceutical industries. This guide serves as a comprehensive resource for scientists dedicated to exploring the full potential of this valuable natural product.
References
- 1. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Four Triterpenes in Poria by RP-HPLC [journal11.magtechjournal.com]
- 9. This compound methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dehydrotrametenolic Acid Biosynthesis Pathway in Poria cocos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poria cocos (syn. Wolfiporia cocos), a well-known medicinal fungus, is a rich source of various bioactive triterpenoids, which are of significant interest to the pharmaceutical industry for their therapeutic potential, including anti-inflammatory and anti-tumor activities.[1][2] Among these, dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562), is a key compound. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Poria cocos, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The biosynthesis of triterpenoids in Poria cocos originates from the mevalonate (B85504) (MVA) pathway, a conserved pathway in fungi.[3] This pathway provides the fundamental building blocks for the synthesis of the triterpenoid backbone. The subsequent cyclization of squalene (B77637) leads to the formation of lanosterol (B1674476), the common precursor for all triterpenoids in this fungus.[1] The diversification of triterpenoids, including the synthesis of this compound, is then achieved through a series of modifications on the lanosterol skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[1][4]
This compound Biosynthesis Pathway
The biosynthesis of this compound in Poria cocos can be divided into two main stages: the upstream MVA pathway leading to the synthesis of the precursor lanosterol, and the downstream pathway involving the modification of lanosterol to yield this compound.
Upstream Mevalonate (MVA) Pathway
The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to form squalene. The final step in the formation of the tetracyclic triterpenoid precursor is the cyclization of squalene, catalyzed by lanosterol synthase, to produce lanosterol.[3] Transcriptomic analyses of Poria cocos have identified unigenes encoding all the key enzymes of the MVA pathway, confirming its operation in this fungus.[3][5]
Downstream Lanosterol Modification Pathway
Following its synthesis, lanosterol undergoes a series of oxidative modifications to produce a variety of triterpenoids. The biosynthesis of this compound from lanosterol is a multi-step process involving cytochrome P450 enzymes. Based on the chemical structures of identified triterpenoids in Poria cocos, a putative pathway can be inferred.[1]
The conversion of lanosterol to trametenolic acid involves the oxidation of the C-21 methyl group to a carboxylic acid, a reaction likely catalyzed by a cytochrome P450 enzyme.[1] Subsequently, dehydrogenation at positions C-7 and C-9(11) would lead to the formation of this compound.
References
- 1. Functional Analysis of Sterol O-Acyltransferase Involved in the Biosynthetic Pathway of Pachymic Acid in Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 3. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dehydrotrametenolic Acid: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) compound isolated from the sclerotium of Poria cocos, a fungus used in traditional medicine. Emerging scientific evidence has highlighted its multifaceted pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and insulin-sensitizing effects of this compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of cancer cell proliferation and induction of apoptosis, suppression of inflammatory responses, and enhancement of insulin (B600854) sensitivity.
Anticancer Activity
DTA has demonstrated significant potential as an anticancer agent, particularly against H-ras transformed tumor cells. Its mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of the H-ras/Akt/Erk signaling pathway.
H-ras/Akt/Erk Signaling Pathway
This compound selectively inhibits the growth of H-ras transformed rat2 cells.[1] This inhibition is associated with the regulation of key downstream proteins in the H-ras signaling cascade, including Akt and Erk.[1] By modulating the expression and/or phosphorylation status of these proteins, DTA disrupts the pro-proliferative and anti-apoptotic signals driven by oncogenic H-ras.
References
Dehydrotrametenolic acid spectroscopic data (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid is a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities. Research has demonstrated that lanostane (B1242432) triterpenoids from Poria cocos play a role in immunoregulatory activity.[3][4] Specifically, this compound methyl ester, a derivative, has been shown to alleviate non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation.[5] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization.
Spectroscopic Data
The structural elucidation of this compound relies heavily on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the elemental composition, while one- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C30H46O3 | --INVALID-LINK-- |
| Molecular Weight | 454.7 g/mol | --INVALID-LINK-- |
| Exact Mass | 454.344695 Da | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure determination of complex organic molecules like this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
Due to the lack of a publicly available, fully assigned NMR dataset for this compound, the following tables present typical chemical shift ranges for key functional groups in related lanostane triterpenoids. This information can serve as a guide for the interpretation of experimentally acquired spectra.
Table 2: Typical ¹H NMR Chemical Shift Ranges for Lanostane Triterpenoids
| Proton | Chemical Shift (δ) ppm |
| Methyls (singlets) | 0.6 - 1.3 |
| Methylene and Methine (ring system) | 1.0 - 2.5 |
| H-3 (carbinol) | 3.2 - 3.5 |
| Olefinic protons | 4.5 - 5.5 |
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Lanostane Triterpenoids
| Carbon | Chemical Shift (δ) ppm |
| Methyls | 15 - 30 |
| Methylene and Methine (ring system) | 20 - 60 |
| C-3 (carbinol) | 75 - 80 |
| Olefinic carbons | 115 - 150 |
| Carboxyl | 175 - 185 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the isolation and characterization of triterpenoids from fungal sources.
Isolation of this compound
A general procedure for the isolation of lanostane-type triterpenoids from Poria cocos is as follows:
-
Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable organic solvent, such as 75% ethanol, typically by refluxing for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[3]
-
Partitioning: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of varying polarities (e.g., petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the triterpenoids (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using techniques like Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column.[6]
Spectroscopic Analysis
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz for ¹H NMR).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: A suite of NMR experiments is performed to fully elucidate the structure. This includes:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR and DEPT: To identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
-
-
High-resolution mass spectrometry is essential for determining the accurate mass and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
- 1. Lanostane-Type Triterpenes From Poria cocos Peels and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrotrametenolic Acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) of significant interest for its potential therapeutic properties. Given the limited publicly available data specific to this compound, this guide combines existing information with established, industry-standard protocols for the physicochemical characterization of natural products.
Core Physicochemical Properties
This compound (CAS: 29220-16-4; Molecular Formula: C₃₀H₄₆O₃; Molecular Weight: 454.7 g/mol ) is a complex triterpenoid isolated from fungal sources such as Poria cocos. Its structure, featuring a rigid four-ring core and a carboxylic acid functional group, dictates its physicochemical behavior.
Solubility Profile
This compound is characterized as a lipophilic compound, exhibiting poor aqueous solubility but better solubility in organic solvents.[1] This is a common feature for many triterpenoids. Precise quantitative data across a wide range of solvents is not extensively published; however, available data and qualitative descriptions are summarized below.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound. The scarcity of data highlights a critical gap in the full characterization of this compound.
| Solvent | Temperature | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 14.29 mg/mL (31.43 mM) | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility. |
Data sourced from commercial supplier technical datasheets.
Qualitative Solubility Assessment
| Solvent Class | Solubility | Source/Rationale |
| Water / Aqueous Buffers | Poor / Insoluble | Consistently described as poorly water-soluble.[1][2] Suppliers offer services to improve aqueous solubility.[2] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Demonstrated solubility in DMSO. |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Likely Soluble | Generally good solvents for triterpenoids, though specific data is lacking. |
| Chlorinated Solvents (e.g., Chloroform, DCM) | Likely Soluble | Expected based on the compound's lipophilic nature. |
| Non-polar Solvents (e.g., Hexane, Heptane) | Likely Poorly Soluble | The presence of polar functional groups (hydroxyl, carboxylic acid) likely limits solubility in non-polar solvents. |
Stability Profile
The stability of this compound is crucial for its handling, formulation, and development as a therapeutic agent. While a complete forced degradation study is not publicly available, storage recommendations for stock solutions provide insight into its general stability.
Storage and Handling Recommendations
Proper storage is essential to prevent degradation. The following conditions are recommended for storing this compound, primarily as a solid powder or in a DMSO stock solution.
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | Long-term | Store in a dry (desiccated), dark environment. |
| DMSO Solution | -20°C | ~1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Solution | -80°C | 6 - 24 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple supplier datasheets.
Recommended Experimental Protocols
The following sections detail standardized, robust methodologies for the comprehensive evaluation of the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the equilibrium solubility determination using the gold-standard shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (UV, ELSD, or MS)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg) to ensure a saturated solution.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC method. Calculate the concentration based on a standard curve prepared from known concentrations of this compound.
Visualization of Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol for Stability and Forced Degradation Studies
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, as recommended by ICH guidelines.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or elevated temperature. Neutralize with HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a suitable HPLC method. The method should be capable of separating the intact drug from all formed degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify degradation products using HPLC-MS.
-
Determine the degradation pathway.
-
Ensure mass balance is achieved (the sum of the assay of the parent drug and the areas of all degradation products should remain constant).
-
Visualization of Forced Degradation Logic:
Caption: Logic Diagram for a Forced Degradation Study.
Conclusion
The comprehensive physicochemical characterization of this compound is an ongoing endeavor. This guide consolidates the currently available solubility and stability information and provides a framework of standard experimental protocols for researchers. The significant data gaps, particularly in quantitative solubility across various pharmaceutically relevant solvents and a full forced degradation profile, represent important areas for future research to facilitate the translation of this promising natural product into clinical applications.
References
Methodological & Application
Dehydrotrametenolic Acid: Application Notes and Protocols for Extraction, Purification, and Cellular Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest within the scientific community. This interest stems from its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and skin barrier function enhancement properties. These application notes provide detailed protocols for the extraction and purification of this compound from Poria cocos and an overview of its interaction with key cellular signaling pathways.
Data Presentation: Quantitative Analysis of Triterpenoids in Poria cocos
The following table summarizes the content of this compound and other major triterpenoids found in Poria cocos, as reported in various studies. This data is crucial for assessing the viability of the raw material and optimizing extraction procedures.
| Triterpenoid | Content Range (mg/g of dried material) | Reference |
| This compound | 0.084 - 0.555 | [1] |
| Pachymic acid | 0.701 - 1.391 | [1] |
| Poricoic acid A | 0.156 - 0.885 | [1] |
| Dehydropachymic acid | 0.205 - 0.547 | [1] |
| Poricoic acid B | 0.067 - 0.409 | [1] |
| 16α-hydroxythis compound | 0.044 - 0.090 | [1] |
Experimental Protocols
Extraction of Total Triterpenoids from Poria cocos
This protocol outlines the general procedure for extracting total triterpenoids from the dried sclerotium of Poria cocos.
Materials:
-
Dried and powdered Poria cocos sclerotium
-
70-80% Ethanol (B145695) (v/v)
-
Reflux extraction apparatus
-
Filtration system (e.g., suction filtration)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Poria cocos.
-
Add 70-80% ethanol to the powder in a ratio of 1:4 to 1:8 (w/v)[2][3].
-
Allow the mixture to soak for 3-12 hours at room temperature[2][3].
-
Perform reflux extraction 1-3 times, with each cycle lasting 1-2 hours[2].
-
Combine the ethanol extracts from all cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator until the ethanol is removed, resulting in a concentrated extract.
-
The resulting extract can be spray-dried or freeze-dried to obtain a powder of the total triterpenoid extract[2][3].
Purification of this compound
This protocol describes the purification of this compound from the total triterpenoid extract using column chromatography.
Materials:
-
Total triterpenoid extract from Poria cocos
-
Silica (B1680970) gel (70-230 mesh)
-
C18 reverse-phase silica gel
-
Solvents for chromatography: Dichloromethane (B109758) (CH₂Cl₂), Methanol (B129727) (MeOH), Ethyl Acetate
-
Thin-layer chromatography (TLC) plates
-
Chromatography column
Procedure:
-
Dissolve the total triterpenoid extract in a minimal amount of a suitable solvent.
-
Prepare a silica gel column packed with silica gel (70-230 mesh).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasingly polar solvent mixtures. A common gradient starts with dichloromethane and gradually increases the proportion of methanol (e.g., CH₂Cl₂:MeOH, 97:3; 96:4; 90:10, and finally 100% MeOH)[4][5].
-
Collect fractions and monitor the separation using TLC.
-
Fractions containing similar compounds, as indicated by TLC, are pooled together.
-
For further purification, the fraction enriched with this compound can be subjected to a second chromatographic step using a C18 reverse-phase column.
-
The purity of the isolated this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.
1. MAPK/AP-1 and NF-κB Signaling Pathways
This compound can influence inflammatory responses and skin barrier function by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which in turn regulate the activity of the transcription factor Activator Protein-1 (AP-1).
Caption: MAPK/AP-1 and NF-κB Signaling Pathways.
2. PPAR-γ Signaling Pathway
This compound has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitization.
Caption: PPAR-γ Signaling Pathway Activation.
Conclusion
These application notes provide a comprehensive guide for the extraction and purification of this compound from Poria cocos. The detailed protocols and quantitative data will be valuable for researchers aiming to isolate this compound for further pharmacological studies. The visualization of the key signaling pathways offers a conceptual framework for understanding the molecular mechanisms underlying the biological activities of this compound, thereby facilitating future research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dehydrotrametenolic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dehydrotrametenolic acid, a bioactive lanostane-type triterpenoid (B12794562) isolated from Poria cocos.[1][2] The methodology presented herein is designed for accurate quantification in various sample matrices, including raw materials, extracts, and finished products. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines, ensuring data integrity and reproducibility for research, quality control, and drug development purposes.
Introduction
This compound (C₃₀H₄₆O₃, Molar Mass: 454.7 g/mol ) is a promising natural compound with a range of biological activities, making it a subject of interest for pharmaceutical research.[3] Accurate and precise quantification of this triterpenoid is essential for understanding its therapeutic potential, ensuring product quality, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This application note provides a detailed HPLC method for the quantification of this compound.
Experimental Protocols
Sample Preparation
A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the sample matrix. The following protocol is recommended for the extraction from fungal materials like Poria cocos.
Protocol for Extraction from Poria cocos
-
Drying: Dry the fungal material (e.g., sclerotia of Poria cocos) at 40-50 °C until a constant weight is achieved to remove moisture.
-
Grinding: Pulverize the dried material into a fine powder to increase the surface area for efficient extraction.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered material.
-
Transfer the powder to a suitable flask and add 20 mL of 95% ethanol.
-
Perform extraction using one of the following methods:
-
Maceration: Allow the mixture to stand at room temperature for 24 hours with occasional shaking.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid particles.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve the extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method
The following HPLC conditions are recommended for the quantification of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 70% B10-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 70% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Note: This is an estimated value based on the conjugated diene system in the molecule. The optimal wavelength should be experimentally determined by acquiring a UV spectrum of a pure standard of this compound.) |
| Run Time | 35 minutes |
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11] The key validation parameters are summarized in the table below.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between the concentration and the peak area should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte should be within 98-102%. This can be assessed by spiking a known amount of this compound standard into a placebo or sample matrix. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Spiked Sample 1 | ||||
| Spiked Sample 2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Validation Logic
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. Adherence to the detailed experimental protocols and validation procedures will ensure the generation of high-quality, reproducible data suitable for a wide range of applications in research, quality control, and drug development. The provided workflows and logical diagrams serve as a clear guide for the implementation of this analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound supplier | CAS No :29220-16-4 | AOBIOUS [aobious.com]
- 3. CAS 29220-16-4: this compound | CymitQuimica [cymitquimica.com]
- 4. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Dehydrotrametenolic Acid In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) isolated from Poria cocos that has demonstrated significant potential in preclinical in vitro studies. Its bioactivity spans anti-cancer effects through the induction of apoptosis and cell cycle arrest, as well as dermatological applications in improving skin barrier function. These application notes provide detailed protocols for researchers investigating the in vitro effects of DTA on various cell lines, based on published findings.
Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| H-ras transformed rat2 | Growth Inhibition | GI₅₀ | 40 µM | |
| HaCaT (human keratinocytes) | Cytotoxicity | Non-toxic concentration | Up to 25 µM |
Table 2: Observed In Vitro Cellular Effects of this compound
| Cell Line | Effect | Pathway/Mechanism | Reference |
| H-ras transformed rat2 | Induces Apoptosis | Caspase-3 activation, PARP & Lamin A/C degradation | |
| Cell Cycle Arrest | G2/M Phase | ||
| Regulation of Signaling | Downregulation of H-ras, Akt, and Erk | ||
| HaCaT | Skin Barrier Enhancement | Upregulation of HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14 | |
| Signal Transduction | Activation of MAPK/AP-1 and IκBα/NF-κB | ||
| Macrophages/Kupffer cells (methyl ester derivative) | Anti-inflammatory | Suppression of NLRP3 inflammasome via Caspase-1 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic concentrations.
Materials:
-
This compound (DTA) stock solution (in DMSO)
-
Target cells (e.g., H-ras transformed rat2, HaCaT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
DTA Treatment: Prepare serial dilutions of DTA in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the DTA dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background absorbance. Plot the percentage of viability against the DTA concentration to determine the GI₅₀ or IC₅₀ value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment with DTA.
Materials:
-
DTA-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 0.1% sodium citrate (B86180) in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression and Signaling Pathway Activation
This protocol provides a framework for detecting changes in protein expression (e.g., H-ras, Akt, Erk, HAS-2, HAS-3) and phosphorylation status (p-Akt, p-Erk, p-MAPKs, p-IκBα) in response to DTA treatment.
Materials:
-
DTA-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After DTA treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro studies.
Dehydrotrametenolic Acid: Application Notes and Protocols for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of dehydrotrametenolic acid and its derivatives, focusing on its application in various animal models of disease. The following sections detail the experimental protocols and quantitative data from key studies, offering a practical guide for researchers investigating the pharmacological properties of this natural compound.
Anti-diabetic Effects in a Type 2 Diabetes Mouse Model
This compound has been identified as an insulin (B600854) sensitizer, showing promise for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1] Animal model studies have demonstrated its efficacy in reducing hyperglycemia.[1]
Quantitative Data
| Animal Model | Compound | Dosage | Treatment Duration | Key Outcomes | Reference |
| Obese hyperglycemic db/db mice | This compound | Not specified in abstract | Not specified in abstract | Reduced plasma glucose concentration, demonstrated insulin-sensitizing effect in glucose tolerance test. | [1] |
Experimental Protocol: db/db Mouse Model of Type 2 Diabetes
This protocol is a generalized procedure based on common practices for this model, as specific details from the this compound study are not fully available.
Objective: To evaluate the effect of this compound on blood glucose levels and insulin sensitivity in a genetically diabetic mouse model.
Materials:
-
Male db/db mice
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Glucometer and glucose test strips
-
Insulin solution (for insulin tolerance test)
Procedure:
-
Animal Acclimatization: Acclimatize male db/db mice to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration: Administer this compound or vehicle to the respective groups of mice via oral gavage daily for the specified treatment period.
-
Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight.
-
Record the baseline blood glucose level (t=0).
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Data Analysis: Analyze the changes in fasting blood glucose and the area under the curve (AUC) for the OGTT to assess the impact of this compound on glucose metabolism.
Signaling Pathway: PPARγ Activation
This compound is known to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose homeostasis and adipogenesis.[1]
PPARγ signaling pathway activation by this compound.
Alleviation of Non-Alcoholic Steatohepatitis (NASH)
A methyl ester derivative of this compound has been shown to effectively alleviate liver injury, inflammation, and fibrosis in mouse models of NASH.[2]
Quantitative Data
| Animal Model | Compound | Dosage | Treatment Duration | Key Outcomes | Reference |
| High-fat diet + CCl4 induced murine NASH model | This compound methyl ester | 75 mg·kg-1·d-1, i.g. | 6 weeks | Markedly relieved liver injury, inflammation, and fibrosis. | [2] |
| GAN diet induced ob/ob murine NASH model | This compound methyl ester | 75 mg·kg-1·d-1, i.g. | 8 weeks | Markedly relieved liver injury, inflammation, and fibrosis. | [2] |
Experimental Protocol: High-Fat Diet and CCl4-Induced NASH Model
Objective: To induce NASH in mice and evaluate the therapeutic effects of this compound methyl ester.
Materials:
-
Male C57BL/6J mice
-
High-fat diet
-
Carbon tetrachloride (CCl4)
-
Corn oil (as a vehicle for CCl4)
-
This compound methyl ester
-
Vehicle for oral administration
-
Oral gavage needles
-
Intraperitoneal injection needles
-
Histology equipment and reagents
Procedure:
-
NASH Induction:
-
Feed mice a high-fat diet throughout the study.
-
Administer a low dose of CCl4 (e.g., 0.2 mL/kg) via intraperitoneal injection twice a week.
-
-
Treatment:
-
After a designated period of NASH induction (e.g., 4 weeks), divide the mice into treatment and control groups.
-
Administer this compound methyl ester (75 mg/kg) or vehicle daily via oral gavage for 6-8 weeks.
-
-
Assessment of Liver Injury:
-
At the end of the treatment period, collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Harvest liver tissue for histological analysis (H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis).
-
-
Data Analysis: Compare the serum liver enzyme levels and histological scores between the treatment and control groups.
Signaling Pathway: NLRP3 Inflammasome Inhibition
This compound methyl ester has been shown to suppress hepatic NLRP3 inflammasome activation by directly binding to and inhibiting Caspase-1.[2]
Inhibition of the NLRP3 inflammasome pathway by this compound Methyl Ester.
Anti-cancer Potential in an H-ras Transformed Cell Model
This compound has demonstrated selective growth inhibition of H-ras transformed rat2 cells, suggesting its potential as an anti-cancer agent for tumors with H-ras mutations.[3] The primary research was conducted in vitro, and the following protocol describes a generalized approach for a subsequent in vivo xenograft study.
Quantitative Data (in vitro)
| Cell Line | Compound | GI50 | Key Outcomes | Reference |
| H-ras transformed rat2 cells | This compound | 40 microM | Induced cell cycle arrest at G2/M phase and apoptosis through the caspase-3 pathway. | [3] |
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on H-ras transformed cancer cells.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
H-ras transformed rat2 cells
-
Matrigel
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H-ras transformed rat2 cells under standard conditions.
-
Tumor Implantation:
-
Resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot for pathway proteins).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.
Signaling Pathway: H-ras/Caspase-3 Apoptosis Pathway
This compound induces apoptosis in H-ras transformed cells by activating the caspase-3 pathway and downregulating H-ras, Akt, and Erk expression.[3]
Modulation of H-ras and Caspase-3 pathways by this compound.
References
- 1. This compound induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Dehydrotrametenolic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Dehydrotrametenolic acid (DTA) on key cellular signaling pathways. DTA, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has demonstrated significant potential as an anti-cancer and anti-inflammatory agent. The following protocols and data interpretation guidelines are designed to facilitate research into its mechanisms of action.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for the development of DTA as a therapeutic agent.
-
H-Ras/PI3K/Akt and MAPK/Erk Signaling: DTA has been observed to regulate the expression of H-Ras and its downstream effectors, Akt and Erk, which are pivotal in cell growth and survival.[1]
-
Apoptosis Induction: DTA induces apoptosis through the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
-
NLRP3 Inflammasome Inhibition: DTA and its derivatives can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation.
-
NF-κB Signaling: Extracts from Poria cocos containing DTA have been shown to inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.[2]
-
PPARγ Agonism: DTA is known to act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a mechanism shared with some anti-diabetic drugs.
Data Presentation: Quantitative Western Blot Analysis
The following tables provide representative quantitative data from Western blot analyses investigating the effects of DTA on key signaling proteins. The data is presented as fold change relative to an untreated control, as determined by densitometric analysis of the protein bands.
Note: The following data are representative examples based on published qualitative findings and should be used as a guide for expected results. Actual quantitative results may vary depending on the experimental conditions, cell type, and DTA concentration.
Table 1: Effect of this compound on H-Ras, Akt, and Erk Signaling in H-Ras Transformed Cells
| Treatment | H-Ras Expression (Fold Change) | p-Akt (Ser473) / Total Akt (Fold Change) | p-Erk1/2 (Thr202/Tyr204) / Total Erk1/2 (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| DTA (20 µM) | 0.6 | 0.5 | 0.4 |
| DTA (40 µM) | 0.3 | 0.2 | 0.2 |
Data are hypothetical and represent the expected trend of decreased expression and phosphorylation.
Table 2: Induction of Apoptosis by this compound
| Treatment | Cleaved Caspase-3 / Pro-Caspase-3 (Fold Change) | Cleaved PARP / Full-Length PARP (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 |
| DTA (20 µM) | 2.5 | 2.8 |
| DTA (40 µM) | 4.8 | 5.2 |
Data are hypothetical and represent the expected trend of increased cleavage of apoptosis markers.
Table 3: Inhibition of the NLRP3 Inflammasome by this compound in LPS-Primed Macrophages
| Treatment | NLRP3 Expression (Fold Change) | Cleaved Caspase-1 (p20) / Pro-Caspase-1 (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 |
| LPS + ATP | 3.5 | 4.0 |
| LPS + ATP + DTA (20 µM) | 2.1 | 2.2 |
| LPS + ATP + DTA (40 µM) | 1.2 | 1.3 |
Data are hypothetical and represent the expected trend of decreased expression and cleavage of inflammasome components.
Table 4: Modulation of NF-κB and PPARγ Signaling by this compound
| Treatment | Nuclear p65 NF-κB / Total p65 NF-κB (Fold Change) | IκBα Degradation (Fold Change from Control) | PPARγ Expression (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus (e.g., LPS) | 3.8 | 0.3 | 1.1 |
| Inflammatory Stimulus + DTA (40 µM) | 1.5 | 0.8 | 1.8 |
| DTA (40 µM) alone | 1.1 | 0.9 | 2.2 |
Data are hypothetical and represent the expected trends of inhibited NF-κB translocation and increased PPARγ expression.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Experimental Protocols
General Protocol for Western Blot Analysis of DTA-Treated Cells
This protocol provides a general framework for analyzing protein expression and phosphorylation in cells treated with this compound. Specific antibody dilutions and incubation times should be optimized for each target protein.
Materials:
-
Cell culture reagents
-
This compound (DTA)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of DTA for the desired time periods. Include an untreated control group.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
-
Protocol for Nuclear and Cytoplasmic Fractionation for NF-κB Analysis
To specifically analyze the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a subcellular fractionation protocol is required.
Materials:
-
Cell culture reagents and DTA
-
PBS
-
Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
Procedure:
-
Cell Collection and Lysis:
-
Following DTA treatment, collect cells by scraping or centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Protein Extraction:
-
Carefully collect the supernatant (cytoplasmic extract).
-
Resuspend the remaining nuclear pellet in ice-cold nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed for 15 minutes at 4°C. The supernatant contains the nuclear extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Proceed with the general Western blot protocol (Section 1) to analyze the levels of p65 NF-κB in each fraction. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm the purity of the fractions.
-
Recommended Primary Antibodies
| Target Protein | Host | Supplier (Example) | Catalog # (Example) | Dilution (Example) |
| H-Ras | Rabbit | Abcam | ab32417 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 | 1:1000 |
| Total Akt | Rabbit | Cell Signaling Technology | #4691 | 1:1000 |
| Phospho-Erk1/2 (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | #4370 | 1:2000 |
| Total Erk1/2 | Rabbit | Cell Signaling Technology | #4695 | 1:1000 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | #9664 | 1:1000 |
| PARP | Rabbit | Cell Signaling Technology | #9542 | 1:1000 |
| NLRP3 | Rabbit | Cell Signaling Technology | #15101 | 1:1000 |
| Caspase-1 | Rabbit | Cell Signaling Technology | #2225 | 1:1000 |
| NF-κB p65 | Rabbit | Cell Signaling Technology | #8242 | 1:1000 |
| IκBα | Rabbit | Cell Signaling Technology | #4812 | 1:1000 |
| PPARγ | Rabbit | Cell Signaling Technology | #2435 | 1:1000 |
| β-Actin | Mouse | Santa Cruz Biotechnology | sc-47778 | 1:5000 |
| GAPDH | Rabbit | Cell Signaling Technology | #5174 | 1:5000 |
| Lamin B1 | Rabbit | Abcam | ab16048 | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically for each specific experimental setup.
References
- 1. This compound selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanol extract of Poria cocos reduces the production of inflammatory mediators by suppressing the NF-kappaB signaling pathway in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-PCR Gene Expression Analysis with Dehydrotrametenolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Real-Time Polymerase Chain Reaction (RT-PCR) to analyze changes in gene expression induced by Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid with demonstrated effects on various cellular pathways. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for studying the impact of DTA on gene expression in cancer, dermatology, and metabolic disease research.
Introduction to this compound and Gene Expression Analysis
This compound, isolated from Poria cocos, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and insulin-sensitizing properties. These effects are underpinned by its ability to modulate specific signaling pathways and, consequently, alter the expression of key genes. RT-PCR is a sensitive and quantitative technique used to measure the abundance of specific mRNA transcripts, providing valuable insights into the molecular mechanisms of DTA's action.
Key Applications
-
Oncology: DTA has been shown to selectively inhibit the growth of H-ras transformed cells. RT-PCR can be employed to quantify the expression changes in genes within the H-ras/Akt/Erk signaling pathway.[1]
-
Dermatology and Cosmetics: DTA enhances skin barrier function by upregulating genes related to natural moisturizing factors and keratinocyte differentiation in human keratinocyte cell lines (HaCaT).[2] The MAPK/AP-1 and IκBα/NF-κB signaling pathways are implicated in mediating these effects.[2]
-
Metabolic Diseases: DTA promotes adipocyte differentiation and acts as an insulin (B600854) sensitizer, partly through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). RT-PCR is crucial for quantifying the expression of PPARγ and its target genes.
-
Inflammation: A methyl ester derivative of DTA has been found to suppress the NLRP3 inflammasome activation by targeting Caspase-1, suggesting its potential in treating inflammatory conditions like non-alcoholic steatohepatitis (NASH).
Quantitative Data Summary
The following tables summarize the expected changes in gene expression following treatment with this compound, based on published findings. Note: The fold change values presented here are illustrative placeholders. Researchers should refer to the specific cited literature to obtain precise quantitative data.
Table 1: Gene Expression Changes in Human Keratinocytes (HaCaT Cells) Treated with DTA [2]
| Gene Category | Target Gene | Expected Change in Expression | Illustrative Fold Change (Placeholder) |
| Natural Moisturizing Factor | HAS-2 | Upregulation | 2.5 |
| HAS-3 | Upregulation | 2.1 | |
| AQP3 | Upregulation | 1.8 | |
| Keratinocyte Differentiation | TGM-1 | Upregulation | 3.0 |
| Involucrin | Upregulation | 2.7 | |
| Caspase-14 | Upregulation | 2.2 |
Table 2: Gene Expression Changes in H-ras Transformed Cells Treated with DTA [1]
| Signaling Pathway | Target Gene | Expected Change in Expression | Illustrative Fold Change (Placeholder) |
| H-ras Signaling | H-ras | Regulation | 0.6 |
| Akt | Regulation | 0.7 | |
| Erk | Regulation | 0.5 |
Table 3: Gene Expression Changes Related to PPARγ Activation by DTA
| Gene Category | Target Gene | Expected Change in Expression | Illustrative Fold Change (Placeholder) |
| Adipogenesis | PPARγ | Upregulation | 3.5 |
| aP2 (FABP4) | Upregulation | 4.2 | |
| LPL | Upregulation | 3.8 |
Table 4: Gene Expression Changes in Macrophages Treated with DTA Methyl Ester
| Pathway Component | Target Gene | Expected Change in Expression | Illustrative Fold Change (Placeholder) |
| NLRP3 Inflammasome | NLRP3 | Downregulation | 0.4 |
| ASC | Downregulation | 0.5 | |
| Caspase-1 | Downregulation | 0.6 | |
| Pro-inflammatory Cytokine | IL-1β | Downregulation | 0.3 |
Experimental Protocols
This section provides a detailed methodology for analyzing gene expression changes using a two-step RT-PCR protocol.
Protocol 1: Gene Expression Analysis in HaCaT Cells Treated with this compound
1. Cell Culture and Treatment:
- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of this compound (solubilized in a suitable solvent like DMSO) or vehicle control for the specified duration (e.g., 24 hours).
2. RNA Isolation:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
- Isolate total RNA according to the manufacturer's protocol.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking the integrity on an agarose (B213101) gel.
3. cDNA Synthesis (Reverse Transcription):
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase) with oligo(dT) primers, following the manufacturer's instructions.
4. Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
- Perform qPCR using a real-time PCR detection system with a standard thermal cycling program:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Melt curve analysis to verify primer specificity.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
- Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for RT-PCR analysis.
Caption: Signaling pathways modulated by this compound.
References
Application Notes and Protocols: Luciferase Reporter Assay for Dehydrotrametenolic Acid Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos. It has garnered significant interest in drug discovery for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Validating the molecular targets of DTA is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent. The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying the regulation of gene expression and is an invaluable tool for validating the targets of small molecules like DTA.[1] This document provides detailed application notes and protocols for utilizing luciferase reporter assays to investigate the effect of this compound on key signaling pathways implicated in its bioactivity, such as NF-κB, AP-1, and STAT3.
Principle of the Luciferase Reporter Assay
The luciferase reporter assay is a powerful technique used to study gene expression and regulation.[1] It involves the use of a reporter gene, most commonly firefly luciferase, which is placed under the control of a specific regulatory DNA sequence (e.g., a promoter or response element) from a target gene of interest. When this construct is introduced into cells, the expression of luciferase is driven by the activity of the regulatory element. The enzymatic activity of luciferase is then quantified by measuring the light produced upon the addition of its substrate, luciferin.[1] This luminescent signal serves as a proxy for the activity of the signaling pathway being investigated. A second reporter, such as Renilla luciferase, is often co-expressed under the control of a constitutive promoter to normalize for variations in transfection efficiency and cell number.[2][3]
Application 1: Investigating the Effect of this compound on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[3] Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Triterpenoids isolated from Poria cocos have been shown to modulate NF-κB signaling.[1][4] A luciferase reporter assay can be employed to determine if this compound inhibits NF-κB activation.
Experimental Workflow: NF-κB Luciferase Reporter Assay
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrotrametenolic Acid: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) compound isolated from natural sources such as the fungus Poria cocos, has demonstrated significant potential as an agent for inducing apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound. The information compiled herein is based on existing scientific literature and is intended to guide the design and execution of relevant in vitro studies.
This compound has been shown to selectively inhibit the growth of cancer cells, particularly those with H-ras transformations.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the H-ras/Akt/Erk and caspase-dependent pathways.[1][2] These characteristics make it a compelling candidate for further investigation in the development of novel cancer therapeutics.
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound in a cancer cell line. Further research is required to expand this dataset across a wider range of human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | H-ras transformed rat2 cells | Growth Inhibition | 40 | [1][2] |
Signaling Pathways
This compound induces apoptosis by targeting key signaling molecules within cancer cells. The primary pathway implicated involves the downregulation of H-ras and the subsequent inhibition of the downstream Akt and Erk signaling cascades. This ultimately leads to the activation of the executioner caspase-3, a key mediator of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins in the this compound-induced apoptosis pathway, such as H-ras, Akt, Erk, cleaved caspase-3, and PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H-ras, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the apoptosis-inducing effects of this compound.
References
Dehydrotrametenolic Acid: Application in Skin Barrier Function Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid with emerging applications in dermatological research, particularly in the context of skin barrier function.[1][2][3] The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity is maintained through a complex interplay of cellular differentiation, lipid synthesis, and the formation of tight junctions. Research indicates that DTA can positively influence these processes, suggesting its potential as a therapeutic or cosmetic agent for conditions associated with a compromised skin barrier.
These application notes provide a comprehensive overview of the in vitro effects of DTA on skin barrier function, detailing its mechanism of action and providing protocols for key experimental assays.
Mechanism of Action
In vitro studies using human keratinocyte cell lines (HaCaT) have demonstrated that this compound enhances skin barrier function through two primary mechanisms: promoting keratinocyte differentiation and increasing skin hydration.[1][2] These effects are mediated by the activation of specific signaling pathways.
DTA has been shown to upregulate the expression of genes and proteins crucial for the formation and maintenance of the skin barrier. This includes markers of keratinocyte differentiation such as involucrin (IVL) and transglutaminase-1 (TGM-1) , as well as proteins involved in hydration like hyaluronan synthase 2 (HAS-2) , hyaluronan synthase 3 (HAS-3) , and aquaporin 3 (AQP3) .[1][2][3]
The molecular mechanism underlying these effects involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. DTA treatment leads to the phosphorylation of MAPKs (ERK, JNK, and p38) and IκBα. This, in turn, activates the transcription factors Activator Protein-1 (AP-1) and NF-κB , which then promote the expression of genes related to skin barrier function.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on gene and protein expression in HaCaT keratinocytes.
Table 1: Effect of DTA on mRNA Expression of Skin Hydration-Related Genes
| Gene | DTA Concentration (µM) | Fold Change vs. Control |
| HAS-2 | 1 | ~1.5 |
| 5 | ~2.5 | |
| 10 | ~3.0 | |
| HAS-3 | 1 | ~1.2 |
| 5 | ~1.8 | |
| 10 | ~2.2 | |
| AQP3 | 1 | ~1.3 |
| 5 | ~2.0 | |
| 10 | ~2.5 |
Data is approximated from published graphical representations and presented as fold change relative to untreated control cells.
Table 2: Effect of DTA on mRNA Expression of Keratinocyte Differentiation Markers
| Gene | DTA Concentration (µM) | Fold Change vs. Control |
| TGM-1 | 1 | ~1.4 |
| 5 | ~2.0 | |
| 10 | ~2.8 | |
| Involucrin | 1 | ~1.5 |
| 5 | ~2.2 | |
| 10 | ~3.5 | |
| Caspase-14 | 1 | ~1.2 |
| 5 | ~1.6 | |
| 10 | ~2.0 |
Data is approximated from published graphical representations and presented as fold change relative to untreated control cells.
Table 3: Effect of DTA on Protein Expression
| Protein | DTA Concentration (µM) | Relative Expression Level |
| HAS-2 | 1 | Increased |
| 5 | Moderately Increased | |
| 10 | Significantly Increased | |
| HAS-3 | 1 | Increased |
| 5 | Moderately Increased | |
| 10 | Significantly Increased | |
| TGM-2 | 1 | Increased |
| 5 | Moderately Increased | |
| 10 | Significantly Increased |
Relative expression levels are summarized from Western blot data.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Gene Expression Analysis by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol outlines the steps to quantify the mRNA expression of skin barrier-related genes in keratinocytes treated with DTA.
Materials:
-
HaCaT keratinocytes
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound (DTA) stock solution
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target and housekeeping genes)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells to ~80% confluency.
-
Treat cells with varying concentrations of DTA (e.g., 1, 5, 10 µM) or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Isolate total RNA and assess its purity and concentration using a spectrophotometer.[4]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.[4]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform qPCR using a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[4]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[4]
-
Protocol 2: Protein Expression Analysis by Western Blotting
This protocol describes the detection and quantification of skin barrier-related proteins in DTA-treated keratinocytes.
Materials:
-
DTA-treated HaCaT cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HAS-2, anti-TGM-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse DTA-treated and control cells in lysis buffer.
-
Quantify protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities, normalizing to a loading control (e.g., β-actin).
-
Protocol 3: Assessment of NF-κB and AP-1 Transcriptional Activity by Luciferase Reporter Assay
This protocol details the measurement of NF-κB and AP-1 activation in response to DTA treatment.
Materials:
-
HaCaT cells
-
NF-κB or AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DTA stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HaCaT cells with the NF-κB or AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent.[7]
-
-
Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of DTA for a specified period (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[8]
-
Additional Protocols for Skin Barrier Function Research
Protocol 4: In Vitro Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier integrity. This protocol describes its measurement in an in vitro setting using reconstructed human epidermis (RHE) models.
Materials:
-
Reconstructed human epidermis (RHE) models
-
Culture medium for RHE
-
DTA solution
-
TEWL measurement device (e.g., Tewameter® or VapoMeter)
-
Diffusion cells (optional)
Procedure:
-
RHE Model Culture and Treatment:
-
Culture the RHE models according to the manufacturer's instructions.
-
Topically apply DTA solution to the RHE models.
-
-
TEWL Measurement:
Protocol 5: Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of tight junction protein localization and expression in keratinocytes.
Materials:
-
Keratinocytes cultured on coverslips or Transwell filters
-
DTA solution
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-occludin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture keratinocytes to form a confluent monolayer.
-
Treat with DTA as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.[12]
-
-
Blocking and Staining:
-
Block non-specific antibody binding.
-
Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.[12]
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips and visualize the staining using a fluorescence microscope.
-
Protocol 6: Ceramide Synthase Activity Assay
This assay measures the activity of enzymes involved in ceramide synthesis, a critical component of the skin's lipid barrier.
Materials:
-
Cell lysates from DTA-treated keratinocytes
-
Assay buffer
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine)
-
Fatty acyl-CoA
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Solid-phase extraction (SPE) columns or TLC plates
-
Fluorometer or plate reader
Procedure:
-
Enzyme Reaction:
-
Incubate cell lysates with the fluorescent substrate and fatty acyl-CoA in the assay buffer.[13]
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the fluorescent ceramide product from the unreacted substrate using SPE or TLC.[13]
-
-
Quantification:
-
Measure the fluorescence of the ceramide product to determine enzyme activity.
-
Conclusion
This compound presents a promising avenue for research into the enhancement of skin barrier function. The protocols and data provided herein offer a framework for investigating its efficacy and mechanism of action. By employing these standardized methods, researchers can further elucidate the potential of DTA in the development of novel dermatological and cosmetic applications.
References
- 1. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]
- 11. Transepidermal water loss and skin conductance as barrier integrity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arigobio.com [arigobio.com]
- 13. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Dehydrotrametenolic acid solubility issues for in vitro assays
Welcome to the technical support center for dehydrotrametenolic acid (DTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro assays, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (DTA) is a lanostane-type triterpenoid (B12794562) compound often isolated from medicinal fungi such as Poria cocos.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing effects.[2][3] Its mechanisms of action involve the modulation of several key signaling pathways.
Q2: I am observing precipitation when I add my DTA stock solution to my cell culture medium. What is the likely cause?
A2: This is a common issue due to the hydrophobic nature of DTA. The precipitation, often called "crashing out," occurs when the DTA, dissolved in a concentrated organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit in the final solution.[4]
Q3: What is the recommended solvent for preparing a stock solution of DTA?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of DTA and other hydrophobic compounds for in vitro assays.[4][5] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: While cell line dependent, a final DMSO concentration of 0.5% or less is generally considered safe for most cell lines.[6] However, it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q5: Can I use other solvents besides DMSO to dissolve DTA?
A5: While DMSO is the most common, other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. However, their volatility and potential for cytotoxicity at higher concentrations should be considered. A study on triterpenoids from Wolfiporia cocos noted low solubility (<5 µg/µL) in methanol, suggesting DMSO is a better choice for achieving higher stock concentrations.[1]
Troubleshooting Guides
Issue 1: Precipitate Formation During Working Solution Preparation
Symptoms:
-
Cloudiness or visible particles appear immediately upon adding DTA stock solution to the cell culture medium.
-
A precipitate forms after a short incubation period.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of DTA in the medium exceeds its aqueous solubility. Decrease the final working concentration. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium. Perform a stepwise dilution: first, dilute the stock into a small volume of medium, then add this to the final volume.[4] |
| Low Temperature of Medium | The solubility of DTA may decrease at lower temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[4] |
| Interaction with Media Components | DTA may interact with salts or other components in the media, leading to the formation of insoluble complexes. If possible, try a different basal media formulation. |
Issue 2: Inconsistent or Non-reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Stock | The DTA may not be fully dissolved in the initial stock solution. Gently warm the stock solution and use sonication to aid dissolution. Visually inspect for any undissolved particles. |
| Precipitation Over Time | DTA may be precipitating out of the solution during the course of the experiment. Visually inspect the wells for any precipitate at the end of the assay. Consider using a lower, more stable concentration of DTA. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and polypropylene (B1209903) tubes. |
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Expected for a hydrophobic triterpenoid. |
| Methanol | < 5 µg/µL (< 11 µM) | Indicates limited solubility.[1] |
| DMSO | ~1 mg/mL (~2.2 mM) | Requires warming and sonication for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.43 mg/mL (~3.15 mM) | A co-solvent system can significantly enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (≥ 3.15 mM) | Demonstrates high solubility in a lipid-based vehicle. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the desired amount of DTA powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, gently warm the tube to 37°C and sonicate for 10-15 minutes. d. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of DTA Working Solution in Cell Culture Medium
-
Materials: DTA stock solution (from Protocol 1), complete cell culture medium (pre-warmed to 37°C), sterile tubes.
-
Procedure: a. Thaw an aliquot of the DTA stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentrations. c. Crucial Step: Add the DTA stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion and minimize precipitation.[4] d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Logical Workflow for Troubleshooting DTA Precipitation
Signaling Pathways Modulated by this compound
1. MAPK/AP-1 Signaling Pathway
2. IκBα/NF-κB Signaling Pathway
3. PPARγ Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrotrametenolic acid stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dehydrotrametenolic acid in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is a triterpenoid (B12794562) compound with poor water solubility.[1] For experimental purposes, it is most soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. Always refer to the supplier's instructions for specific storage recommendations.
Q2: How stable is this compound in aqueous solutions?
A2: Due to its low aqueous solubility, preparing stable solutions of this compound in purely aqueous buffers is challenging. The compound is likely to precipitate out of solution. For cell-based assays or other experiments requiring aqueous dilutions, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels. The stability of this compound in aqueous dilutions from an organic stock is expected to be limited, and it is recommended to prepare these solutions fresh before each experiment.
Q3: What are the expected degradation pathways for this compound?
A3: As a lanostane-type triterpene acid, this compound possesses several functional groups susceptible to degradation. Potential degradation pathways include:
-
Oxidation: The double bonds within the triterpenoid ring structure are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, any ester derivatives would be susceptible.
-
Isomerization: Changes in pH or exposure to heat and light could potentially lead to isomerization at chiral centers or rearrangement of the double bonds.
-
Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under harsh acidic or high-temperature conditions.
Q4: How does temperature affect the stability of this compound?
A4: While specific quantitative data is limited in the public domain, it is generally recommended to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C or -80°C) to prevent degradation. Elevated temperatures are likely to accelerate degradation reactions such as oxidation and isomerization. For short-term handling, maintaining the compound at room temperature should be minimized.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions to minimize solvent-mediated degradation.
-
Storage Conditions: Verify that your stock solutions are stored at the recommended temperature and protected from light.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your solution using HPLC at different time points to see if the peak corresponding to this compound decreases or if new peaks (degradation products) appear.
Issue 2: Precipitation of the compound during aqueous dilution.
This is a common issue due to the hydrophobic nature of this compound.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Minimize the volume of the organic solvent used to dissolve the compound.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., ethanol) to the aqueous medium can help to improve solubility and prevent precipitation.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization.
-
Prepare Dilutions Immediately Before Use: Do not store aqueous dilutions for extended periods.
Data Presentation
To systematically evaluate the stability of this compound, a forced degradation study should be conducted. The results should be presented in a clear and organized manner, as illustrated in the hypothetical tables below.
Table 1: Stability of this compound in Different Solvents at 25°C (Hypothetical Data)
| Solvent | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| DMSO | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.5 | |
| 48 | 98.9 | 1.1 | |
| Ethanol | 0 | 100.0 | 0.0 |
| 24 | 97.2 | 2.8 | |
| 48 | 94.5 | 5.5 | |
| Acetonitrile (B52724) | 0 | 100.0 | 0.0 |
| 24 | 98.1 | 1.9 | |
| 48 | 96.3 | 3.7 |
Table 2: Effect of Temperature on the Stability of this compound in DMSO (Hypothetical Data)
| Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 4 | 72 | 99.8 |
| 25 | 72 | 98.5 |
| 40 | 72 | 92.1 |
| 60 | 72 | 81.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (solid)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed sample in methanol to a concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours.
-
Analyze by HPLC.
-
-
Control Sample: Dilute the stock solution with methanol to 0.1 mg/mL without subjecting it to any stress conditions.
-
HPLC Analysis:
-
Inject all samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 245 nm).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Signaling pathways modulated by this compound.[2]
References
Troubleshooting Dehydrotrametenolic acid HPLC peak tailing or broadening
Technical Support Center: Dehydrotrametenolic Acid HPLC Analysis
This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the HPLC analysis of this compound, with a focus on resolving peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing or broadening for an acidic compound like this compound?
Peak asymmetry for acidic analytes is often linked to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar functional groups of this compound. This secondary interaction mechanism can slow down a portion of the analyte molecules, causing them to elute later and create a tailing peak.[1][2][3]
-
Mobile Phase pH: this compound is a triterpenoid (B12794562) acid. If the mobile phase pH is close to the compound's pKa, a mixed population of ionized (deprotonated) and non-ionized (protonated) forms will exist. These two forms have different retention behaviors, leading to peak broadening or splitting.[1][4][5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, often appearing as a "shark fin" or a fronting peak, but can also contribute to tailing.[2][6][7]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread out before and after separation, resulting in broader peaks.[1][8]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to move through the top of the column too quickly, leading to peak distortion.[5][8]
Q2: My this compound peak is broad and has a low signal. What should I investigate first?
For broad peaks with low intensity, consider these initial checks:
-
Injection Concentration: The sample may be too dilute. However, if the peak is broad, first rule out other issues. A common cause of broad peaks is a mobile phase that is too weak to elute the analyte efficiently, causing it to spend too much time on the column.[4] Consider increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient or isocratic method.[5]
-
Flow Rate: An excessively low flow rate can increase diffusion and lead to peak broadening. Ensure the flow rate is optimal for your column's dimensions.[9]
-
Column Degradation: An old or contaminated column loses efficiency, resulting in broader peaks.[5][7] Consider flushing the column or replacing it if performance does not improve.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[4] Ensure the column oven is stable.
Q3: How can I select an appropriate mobile phase and pH for this compound analysis?
As this compound is an acidic triterpenoid, controlling its ionization is crucial for good peak shape.
-
pH Control: To ensure the compound is in a single, protonated (non-ionized) form, the mobile phase pH should be kept at least 1.5 to 2 pH units below its pKa. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended.[10][11] This suppresses the ionization of the carboxylic acid group, minimizing silanol interactions and promoting a single retention mechanism.
-
Solvent Choice: Both acetonitrile and methanol (B129727) are common organic modifiers. Acetonitrile generally has a lower viscosity and can provide sharper peaks. A combination of acetonitrile and methanol can also be used to fine-tune selectivity for separating structurally similar triterpenoids.[12]
Q4: What type of HPLC column is recommended for analyzing this compound and similar triterpenoids?
-
Standard Columns: A high-purity, fully end-capped C18 column is a common starting point. End-capping is critical as it deactivates most of the surface silanol groups, reducing the potential for secondary interactions that cause peak tailing.[1][5]
-
Advanced Columns: For challenging separations of structurally similar triterpenoids, a C30 column can offer alternative selectivity and improved resolution. The longer carbon chains of a C30 phase are better at resolving shape-differentiated isomers.[12]
Troubleshooting Guide: Peak Tailing & Broadening
This section provides a systematic approach to diagnosing and resolving peak shape issues. Refer to the workflow diagram below for a visual guide.
Initial Checks
-
Review Method Parameters: Confirm that the mobile phase composition, gradient, flow rate, and temperature are correct.
-
Check System Suitability: Run a standard to ensure the system is performing as expected. A high tailing factor (USP Tailing > 2.0) indicates a problem.[5]
-
Blank Injection: Perform a blank injection (injecting only the sample solvent) to check for ghost peaks or carryover from previous injections, which can interfere with your peak of interest.[4][7]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for HPLC peak tailing and broadening.
Quantitative Data Summary
The following table summarizes common issues and their quantitative solutions.
| Symptom | Potential Cause | Recommended Solution & Quantitative Guideline |
| Peak tailing increases with sample concentration. | Column Overload | Reduce injection volume or dilute the sample. Aim for an injection volume of ≤ 5% of the column's total volume.[5] |
| Asymmetrical peaks for an acidic compound. | Improper Mobile Phase pH | Adjust mobile phase pH to be at least 1.5-2 units below the analyte's pKa. A common approach is to add 0.1% formic acid. |
| All peaks in the chromatogram are broad. | Extra-Column Volume | Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm ID).[5] |
| Peaks become broader over a series of runs. | Column Contamination/Degradation | Use a guard column to protect the analytical column.[13] If pressure increases, flush or back-flush the column according to manufacturer instructions.[9] |
| Poor peak shape with a strong sample solvent. | Solvent Mismatch | The sample solvent should ideally match the initial mobile phase composition. If a stronger solvent must be used, reduce the injection volume.[5] |
Experimental Protocols
Recommended HPLC Method for this compound
This method is a starting point based on typical analyses of triterpenoid acids.[12][14][15] Optimization may be required.
| Parameter | Recommendation |
| HPLC System | Standard HPLC or UHPLC system |
| Column | High-purity, end-capped C18 or C30, 2.1 or 4.6 mm ID, 100-150 mm length, < 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 60-70% B, increase to 90-95% B over 15-20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm ID column; 0.2 - 0.4 mL/min for 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C[15][16] |
| Injection Volume | 5 - 10 µL |
| Detector | UV/PDA at 210 nm or 248 nm[10][15] (Note: Triterpenoids lack strong chromophores). Charged Aerosol Detector (CAD) is an alternative for better sensitivity.[12] |
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh this compound standard and dissolve in a suitable organic solvent like methanol, acetonitrile, or DMSO to prepare a stock solution (e.g., 1 mg/mL).[17][18]
-
Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Sample Extraction (from complex matrix): For samples like plant extracts, use a suitable extraction solvent (e.g., ethanol (B145695) or methanol), followed by sonication.[12][14]
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.
Logical Relationship Diagram: pH Effect on Peak Shape
This diagram illustrates the relationship between mobile phase pH, the analyte's ionization state, and the resulting peak shape.
Caption: Impact of mobile phase pH on the peak shape of an acidic analyte.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 11. Separation of Dehydrocholic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ffhdj.com [ffhdj.com]
- 15. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogres.com [phcogres.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound supplier | CAS No :29220-16-4 | AOBIOUS [aobious.com]
Technical Support Center: Dehydrotrametenolic Acid in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrotrametenolic acid (DTA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential interference of DTA in your biochemical assays and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTA) and what are its known biological activities?
A1: this compound is a lanostane-type triterpenoid (B12794562) compound isolated from fungi such as Poria cocos. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing properties. DTA has been shown to modulate signaling pathways such as MAPK/AP-1 and IκBα/NF-κB.
Q2: Why might DTA interfere with my biochemical assay?
A2: Like many natural products, DTA has the potential to interfere with biochemical assays through several mechanisms:
-
Optical Interference: The compound may absorb light or fluoresce at the excitation or emission wavelengths used in your assay, leading to false-positive or false-negative results.
-
Chemical Reactivity: DTA could react directly with assay reagents, such as enzymes or substrates, altering their function.
-
Compound Aggregation: At certain concentrations, DTA may form aggregates that can sequester proteins or other macromolecules in the assay, leading to non-specific inhibition.
-
Biological Interference: As a biologically active molecule, DTA can inhibit off-target proteins, such as cytochrome P450 enzymes, which could indirectly affect your assay results. Lanostane-type triterpenoids from Ganoderma species have been shown to inhibit various CYP450 subtypes.[1][2][3]
Q3: What are the initial signs that DTA might be interfering with my assay?
A3: Be vigilant for the following indicators of potential interference:
-
High variability between replicate wells.
-
A dose-response curve that does not follow a standard sigmoidal pattern.
-
Discrepancies between your results and previously published data for DTA or similar compounds.
-
Inconsistent results between different assay formats (e.g., absorbance vs. fluorescence).
Troubleshooting Guides
This section provides structured guidance to identify and mitigate potential interference from this compound in your experiments.
Issue 1: Suspected Optical Interference
Question: My absorbance-based assay shows a signal in the presence of DTA even without the target analyte, or my fluorescence-based assay shows an unexpected quenching or enhancement of the signal. How can I confirm and correct for optical interference?
Answer: Optical interference is a common issue with colored or fluorescent compounds. Follow these steps to diagnose and address the problem.
Troubleshooting Workflow for Optical Interference
Caption: Workflow to diagnose and mitigate optical interference.
Experimental Protocol: Measuring Compound Absorbance/Fluorescence
-
Prepare a DTA dilution series: Create a series of DTA concentrations in your assay buffer that mirrors the concentrations used in your main experiment.
-
Plate setup: Add the DTA dilutions to the wells of a microplate. Include wells with assay buffer only as a blank.
-
Read the plate: Measure the absorbance or fluorescence at the same wavelength(s) used in your primary assay.
-
Data analysis: Subtract the mean of the blank wells from all other wells. If the resulting values are significant, this indicates intrinsic absorbance or fluorescence of DTA.
Issue 2: Suspected Compound Aggregation
Question: My assay shows non-specific inhibition at higher concentrations of DTA, and the dose-response curve is steep and irregular. Could this be due to aggregation?
Answer: Compound aggregation can lead to promiscuous inhibition by sequestering proteins. The following steps can help determine if aggregation is occurring and how to mitigate it.
Troubleshooting Workflow for Compound Aggregation
Caption: Workflow to identify and address compound aggregation.
Experimental Protocol: Testing for Aggregation with Detergent
-
Prepare two sets of assay buffers: One with and one without 0.01% (v/v) Triton X-100.
-
Run the assay in parallel: Perform your standard assay with a dilution series of DTA using both buffer conditions.
-
Compare results: If the inhibitory activity of DTA is significantly diminished in the presence of Triton X-100, it is likely that aggregation was contributing to the observed effect.
Issue 3: Suspected Interference in Luciferase Reporter Assays
Question: I am using a luciferase reporter assay and observe unexpected results with DTA treatment, such as an increase in signal where a decrease is expected. How can I troubleshoot this?
Answer: Luciferase assays are prone to interference from small molecules that can either directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to an increased signal over time.[4][5]
Troubleshooting Workflow for Luciferase Assay Interference
Caption: Troubleshooting workflow for luciferase reporter assays.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents: Obtain purified firefly luciferase, its substrate (luciferin), and ATP.
-
Assay setup: In a white, opaque 96-well plate, add assay buffer, purified luciferase enzyme, and a dilution series of DTA.
-
Initiate reaction: Add the luciferin/ATP solution to all wells.
-
Measure luminescence: Immediately measure the luminescence using a plate reader.
-
Data analysis: A dose-dependent decrease in luminescence in the presence of DTA indicates direct inhibition of the luciferase enzyme.
Quantitative Data Summary
Currently, there is limited publicly available data on the specific interference of this compound in a wide range of biochemical assays. The following table provides a template for researchers to systematically document their findings and contribute to a better understanding of DTA's behavior in different assay systems.
| Assay Type | Detection Method | DTA Concentration Range | Observed Interference | Mitigation Strategy | IC50 / EC50 of Interference (if applicable) |
| e.g., Kinase Assay | Fluorescence Polarization | 0.1 - 100 µM | Signal quenching at >10 µM | Subtraction of compound-only control | 25 µM |
| e.g., Luciferase Reporter | Luminescence | 0.1 - 50 µM | Increased signal at all concentrations | Use of a non-luciferase reporter | N/A |
| e.g., ELISA | Absorbance (450 nm) | 1 - 100 µM | Increased absorbance at >20 µM | Subtraction of compound-only control | 50 µM |
This table is intended as a template for data organization. The values provided are hypothetical examples.
By systematically applying these troubleshooting guides and documenting your findings, you can confidently assess the potential for this compound to interfere with your biochemical assays and take the necessary steps to ensure the integrity of your results.
References
- 1. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 4. goldbio.com [goldbio.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dehydrotrametenolic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dehydrotrametenolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a lanostane-type triterpenoid (B12794562) compound.[1] It is primarily isolated from fungi, most notably from the sclerotium of Poria cocos (also known as Fu Ling) and various species of the genus Ganoderma (Reishi mushrooms).[1][2] This compound is of significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects.[2]
Q2: What are the common methods for extracting this compound?
A2: Common methods for extracting this compound and other triterpenoids from fungal sources include:
-
Conventional Solvent Extraction: This includes maceration and reflux extraction using organic solvents like ethanol (B145695).[3][4]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the cell walls of the fungal material, enhancing solvent penetration and extraction efficiency.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and fungal matrix, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to produce solvent-free extracts.
Q3: How can I quantify the yield of this compound in my extract?
A3: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[3][5] A reversed-phase HPLC system with a C18 column and a UV detector is typically used.[3] The mobile phase often consists of a mixture of methanol (B129727), acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid).[3] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Inadequate pre-extraction processing: The fungal material may not be properly prepared, limiting solvent access to the target compound. | - Drying: Ensure the fungal material is thoroughly dried to prevent enzymatic degradation. Low-temperature drying (e.g., 40-50°C) is recommended to avoid denaturation of heat-sensitive compounds. - Grinding: Grind the dried material into a fine powder (e.g., 80-100 mesh) to increase the surface area for extraction. |
| Suboptimal extraction solvent: The polarity of the solvent may not be ideal for solubilizing this compound. | - Solvent Selection: Ethanol, particularly in concentrations of 70-80% in water, is often effective for extracting triterpenoids. Experiment with different solvent polarities to find the optimal one for your specific fungal source. | |
| Inefficient extraction parameters: Extraction time, temperature, and solvent-to-material ratio may not be optimized. | - Optimization: Systematically vary the extraction parameters to identify the optimal conditions. For reflux extraction, a temperature of around 75°C for 2-3 hours is a good starting point.[4] For UAE, shorter extraction times (e.g., 30-60 minutes) are typically sufficient. | |
| Inconsistent Yields Between Batches | Variability in raw material: The concentration of this compound can vary depending on the fungal strain, growth conditions, and harvest time. | - Standardize Raw Material: If possible, source your fungal material from a single, reliable supplier. - Quality Control: Perform a preliminary analysis (e.g., HPLC) on a small sample of each new batch of raw material to assess its this compound content. |
| Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to significant differences in yield. | - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for your extraction process. | |
| Degradation of this compound | Exposure to high temperatures for extended periods: Triterpenoids can be susceptible to degradation at high temperatures. | - Temperature Control: For reflux extraction, avoid excessive heating. For MAE, carefully control the microwave power and duration. - Drying Method: Use low-temperature drying methods for the crude extract, such as vacuum drying at a controlled temperature (e.g., 45°C).[4] |
| Presence of degradative enzymes: If the raw material is not properly dried, enzymes can degrade the target compound. | - Proper Drying: Ensure the fungal material is dried promptly and thoroughly after harvesting to inactivate enzymes. | |
| Co-extraction of Impurities | Non-selective extraction solvent: The chosen solvent may also extract a wide range of other compounds, complicating purification. | - Solvent Optimization: Experiment with solvents of different polarities to find one that is more selective for this compound. - Purification: Implement a post-extraction purification step, such as column chromatography, to separate this compound from other co-extracted compounds. |
| Difficulties in HPLC Quantification | Poor peak resolution: Co-eluting compounds can interfere with the accurate quantification of this compound. | - Mobile Phase Optimization: Adjust the composition of the mobile phase (e.g., the ratio of organic solvents and the pH) to improve the separation of peaks.[6] - Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures.[6] |
| Baseline noise or drift: This can affect the accuracy of peak integration. | - System Maintenance: Ensure the HPLC system is properly maintained, including regular cleaning of the detector flow cell and checking for leaks. - Mobile Phase Preparation: Degas the mobile phase thoroughly to remove dissolved air, which can cause baseline noise. |
Data on Extraction Parameters and Yields
Disclaimer: The following tables summarize data for the extraction of total triterpenoids from fungal sources, which are used as a proxy for this compound due to the limited availability of specific data for this compound.
Table 1: Comparison of Extraction Methods for Total Triterpenoids
| Extraction Method | Source Material | Solvent | Key Parameters | Total Triterpenoid Yield | Reference |
| Reflux Extraction | Poria cocos | 75% Ethanol | 8x solvent volume, 75°C, 2 hours, 3 cycles | >80% purity in extract | [4] |
| Ultrasound-Assisted Extraction (UAE) | Ganoderma lucidum | Ethanol | 27:1 mL/g solvent-to-material ratio, 55 min, 480 W | 9.58 mg/g | |
| Microwave-Assisted Extraction (MAE) | Poria cocos (fermented) | 95% Ethanol | 1:20 solid-liquid ratio, 300 W, 5 min | 2.68% | [7] |
| Hot Water Extraction | Ganoderma lucidum | Water | Not specified | 3.69 mg/g |
Table 2: Influence of Solvent on Total Triterpenoid Extraction Yield from Poria cocos
| Solvent | Extraction Method | Total Triterpenoid Yield (% in extract) | Reference |
| 60% Ethanol | Reflux | Not specified, but effective | [3] |
| 70% Ethanol | Reflux | Not specified, but effective | [3] |
| 75% Ethanol | Reflux | >80% purity | [4] |
| 80% Ethanol | Reflux | Not specified, but effective | [3] |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound from Poria cocos
This protocol is adapted from a patented method for extracting total triterpenes from Poria cocos.[4]
-
Preparation of Material:
-
Dry the sclerotium of Poria cocos at a low temperature (e.g., 45-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 80-100 mesh).
-
-
Extraction:
-
Place 100 g of the powdered Poria cocos into a round-bottom flask.
-
Add 800 mL of 75% ethanol (a 1:8 solid-to-solvent ratio).
-
Heat the mixture to 75°C and maintain a gentle reflux for 2 hours with constant stirring.
-
After 2 hours, allow the mixture to cool and then filter it under vacuum to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Concentration and Initial Purification:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator.
-
Add an appropriate amount of water to the concentrated extract to cause precipitation of the triterpenoids.
-
Extract the aqueous suspension multiple times with ethyl acetate (B1210297).
-
Combine the ethyl acetate layers and concentrate them to dryness under reduced pressure.
-
-
Final Processing:
-
Dissolve the dried extract in a minimal amount of methanol and filter to remove any insoluble impurities.
-
Concentrate the methanol solution and then disperse the residue in water.
-
Dry the final product under vacuum to obtain the total triterpene extract containing this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of triterpenoids from a crude extract.
-
Preparation of the Column:
-
Select an appropriate stationary phase, such as silica (B1680970) gel (e.g., 70-230 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude triterpene extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified biosynthesis pathway of lanostane-type triterpenoids like this compound.
References
- 1. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of this compound on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrotrametenolic Acid Cell Viability Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrotrametenolic acid (DTA) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when measuring cell viability after this compound treatment?
A1: this compound, as a natural triterpenoid, presents challenges common to many natural products in cell-based assays. Key issues include poor aqueous solubility, potential for direct interference with assay reagents, and complex biological activity that can affect metabolic-based assays. Its hydrophobic nature can lead to precipitation in culture media, and its potential antioxidant properties can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.
Q2: Which cell viability assays are recommended for this compound?
A2: While MTT is a common starting point, its susceptibility to interference from natural compounds warrants caution. A multi-assay approach is recommended to validate findings.
-
MTT Assay: A colorimetric assay measuring mitochondrial reductase activity. It is widely used but prone to interference from compounds with intrinsic reducing potential.
-
XTT Assay: Similar to MTT, but produces a water-soluble formazan (B1609692) product, simplifying the protocol. However, it can still be susceptible to direct reduction by the test compound.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells. As it measures membrane integrity rather than metabolic activity, it is a good orthogonal method to confirm results from tetrazolium-based assays.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: this compound is sparingly soluble in aqueous solutions and typically requires an organic solvent for solubilization.
-
DMSO as a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing a high-concentration stock solution of DTA (e.g., 10-20 mM).
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium low, generally at or below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Dilution Technique: To prevent precipitation upon dilution, perform a serial dilution of the DMSO stock in pre-warmed culture medium. Avoid adding the concentrated stock directly to a large volume of aqueous medium. Gentle vortexing or sonication of the stock solution before dilution can also aid in dissolution.
Troubleshooting Guides
Problem 1: I am observing unexpectedly high cell viability or a proliferative effect at concentrations where I expect cytotoxicity in my MTT assay.
-
Possible Cause: Direct reduction of the MTT reagent by this compound. As a natural product, DTA may possess antioxidant properties that can chemically reduce the yellow tetrazolium salt to purple formazan, independent of cellular metabolic activity. This leads to a false-positive signal for viability.[1][2]
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with the same concentrations of this compound in culture medium without cells. Add the MTT reagent and incubate as you would with cells. If a color change occurs, it confirms direct reduction by the compound.
-
Subtract Background: Subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Alternative Assay: Use a non-tetrazolium-based assay, such as the LDH cytotoxicity assay, which measures membrane integrity and is less prone to this type of interference.
-
Problem 2: My this compound precipitates in the cell culture wells during the experiment.
-
Possible Cause: Poor aqueous solubility of the compound leading to "solvent-shifting" precipitation when the DMSO stock is diluted in the aqueous culture medium.
-
Troubleshooting Steps:
-
Optimize Solubilization: Ensure your DTA stock in DMSO is fully dissolved. Gentle warming (to no more than 37°C) and brief sonication can help.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock in pre-warmed culture medium to create intermediate concentrations before the final dilution in the cell plate.
-
Reduce Serum Concentration: If experimentally feasible, temporarily reducing the serum concentration in the medium during treatment can sometimes improve the solubility of hydrophobic compounds.
-
Visual Inspection: Always visually inspect your wells under a microscope after adding the compound to check for precipitation.
-
Problem 3: The results from my MTT assay are not consistent with my LDH assay results.
-
Possible Cause: The two assays measure different cellular parameters. The MTT assay measures metabolic activity, specifically mitochondrial reductase function, while the LDH assay measures plasma membrane integrity. This compound might be affecting these two processes differently or at different time points. For instance, DTA could inhibit mitochondrial respiration without immediately causing cell membrane rupture.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform both assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cytotoxicity.
-
Mechanism of Action: Consider the known biological activities of DTA. It has been reported to induce apoptosis, which involves a cascade of events that may not be captured equally by both assays at a single time point.[2]
-
Assay Controls: Ensure all proper controls for both assays are included, such as vehicle controls, positive controls for cytotoxicity, and cell-free controls for assay interference.
-
Data Presentation
Table 1: Reported Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Cytotoxicity Metric | Value (µM) | Reference |
| H-ras transformed Rat2 | Fibrosarcoma | Not Specified | GI₅₀ | 40 | [2] |
| U251 | Human Glioma | MTT | IC₅₀ | 42.1 | MedChemExpress |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are common metrics for cytotoxicity. The available data for this compound is limited, and further studies across a broader range of cell lines are needed.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted for a hydrophobic compound like this compound, which is dissolved in DMSO.
Materials:
-
This compound (DTA)
-
Anhydrous DMSO
-
96-well flat-bottom cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DTA in DMSO.
-
Perform serial dilutions of the DTA stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2X DTA dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest DTA concentration) and untreated control wells (medium only).
-
Set up a parallel cell-free plate with the same DTA dilutions to test for direct MTT reduction.
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Formazan Solubilization:
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
Protocol 2: LDH Cytotoxicity Assay for this compound
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells treated with this compound in a 96-well plate (as described in the MTT protocol, steps 1-4)
-
Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions for reagent preparation)
-
Lysis solution (often included in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: On the same plate as your treated cells, include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest DTA concentration.
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction:
-
Stop Reaction: Add 50 µL of the stop solution (if included in the kit) to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, correcting for background absorbance.
Mandatory Visualization
Signaling Pathways
This compound has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: DTA inhibits the H-ras/PI3K/Akt and H-ras/Raf/MEK/ERK signaling pathways.
Caption: DTA is known to inhibit the phosphorylation of MAPKs, affecting AP-1 activation.
Caption: DTA can inhibit the NF-κB pathway by targeting the IKK complex.
Experimental Workflow
Caption: General experimental workflow for assessing DTA-induced cytotoxicity.
References
Technical Support Center: Enhancing the Bioavailability of Dehydrotrametenolic Acid for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Dehydrotrametenolic acid for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid (B12794562) compound with promising pharmacological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] However, like many triterpenoids, it is poorly soluble in water, which significantly limits its absorption in the gastrointestinal tract and, consequently, its bioavailability for in vivo studies.[1]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on improving the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][6]
-
Nanoformulations: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like PLGA.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants to improve absorption.[3]
Q3: Which formulation approach is most recommended for initial in vivo studies with this compound?
A3: For initial in vivo screening, preparing a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) is often a practical and effective approach.[7] This method is relatively straightforward and can significantly improve the dissolution rate of the compound.[7][8]
Q4: How can I prepare a simple oral suspension of this compound for animal studies if advanced formulation techniques are not feasible?
A4: While not ideal for maximizing bioavailability, a basic suspension can be prepared for preliminary studies. It is crucial to use a suspending agent to ensure uniform dosing. A common vehicle is 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water. It's important to note that results from such a formulation may show high variability and underestimate the compound's true efficacy due to poor absorption.
Q5: What are the critical considerations for oral gavage in mice with poorly soluble compounds?
A5: Proper technique is crucial to ensure accurate dosing and animal welfare. Key considerations include:
-
Homogeneous Suspension: Ensure the formulation is a fine, uniform suspension to prevent needle blockage and inaccurate dosing. Sonication can help in achieving a finer suspension.
-
Appropriate Gavage Needle: Use a flexible plastic or stainless steel gavage needle of the correct size for the mouse.
-
Correct Animal Restraint: Proper restraint is essential to avoid injury to the esophagus.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen solvent system. | 1. Optimize Solvent System: For initial dissolution before creating a suspension, try a co-solvent system. A small amount of DMSO or ethanol (B145695) can be used to dissolve the compound first, followed by dilution with the vehicle. 2. Gentle Heating and Sonication: Use a water bath to gently warm the solution and sonicate to aid dissolution. Avoid excessive heat that could degrade the compound. 3. Prepare Fresh: Formulations of poorly soluble compounds can be unstable. Prepare the formulation fresh before each use. |
| Incorrect order of component addition. | When using co-solvents, always dissolve the compound completely in the organic solvent (e.g., DMSO) before adding aqueous components or polymers. |
Issue 2: Inconsistent Results in In Vivo Efficacy Studies.
| Potential Cause | Troubleshooting Step |
| Variable oral bioavailability due to inconsistent formulation. | 1. Improve Formulation Homogeneity: Ensure the oral suspension is thoroughly mixed before each administration. Use a vortex mixer immediately before drawing each dose. 2. Enhance Bioavailability: Consider more advanced formulation strategies like solid dispersions or nanoparticle formulations to improve solubility and reduce variability. |
| Inaccurate dosing during oral gavage. | Review and standardize the oral gavage procedure. Ensure all personnel are properly trained in animal handling and gavage techniques. |
| Compound degradation. | Assess the stability of this compound in the chosen formulation and storage conditions. |
Issue 3: Difficulty in Detecting and Quantifying this compound in Plasma Samples.
| Potential Cause | Troubleshooting Step | | Low plasma concentrations due to poor bioavailability. | 1. Increase Dose (with caution): A higher dose may lead to detectable plasma levels, but potential toxicity should be considered. 2. Improve Formulation: A more bioavailable formulation will result in higher plasma concentrations. | | Inefficient extraction from plasma. | Optimize the plasma extraction method. A liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction (SPE) may be necessary. | | Insufficient analytical sensitivity. | Use a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion with PVP K30
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method.
Materials:
-
This compound
-
PVP K30
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to ensure a uniform particle size.
-
Storage: Store the final product in a desiccator at room temperature.
For In Vivo Administration: The powdered solid dispersion can be suspended in a 0.5% methylcellulose solution for oral gavage.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.[9]
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of drug and 100 mg of PLGA) in a small volume of dichloromethane (e.g., 2 mL).
-
Emulsification: Add the organic phase to a larger volume of PVA solution (e.g., 10 mL). Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific time (e.g., 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize for long-term storage.
Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in mouse plasma.
Materials:
-
Mouse plasma samples
-
Formic acid
-
Internal standard (a structurally similar compound not present in the samples)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode. Optimize the MS/MS parameters (precursor and product ions, collision energy) for this compound and the internal standard by infusing standard solutions.
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma. Quantify the concentration in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Advantages | Disadvantages | Recommended Use |
| Aqueous Suspension | Simple to prepare. | Low bioavailability, high variability. | Preliminary screening, dose-range finding. |
| Solid Dispersion | Significant improvement in dissolution rate and bioavailability, relatively easy to scale up. | Potential for drug recrystallization during storage. | Efficacy studies, pharmacokinetic studies. |
| Nanoparticle Formulation | High drug loading potential, improved bioavailability, potential for targeted delivery. | More complex preparation, potential for toxicity of some components. | Advanced efficacy studies, mechanistic studies. |
Visualizations
Caption: Experimental Workflow for In Vivo Studies.
Caption: Solid Dispersion Preparation Workflow.
Caption: PPARγ Signaling Pathway Activation.
References
- 1. Preparation of Poly-Lactic-Co-Glycolic Acid Nanoparticles in a Dry Powder Formulation for Pulmonary Antigen Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanocomposix.com [nanocomposix.com]
Minimizing off-target effects of Dehydrotrametenolic acid in experiments
Welcome to the technical support center for Dehydrotrametenolic acid (DTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DTA in experiments and to offer strategies for minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTA) and what are its known primary biological activities?
This compound is a triterpenoid (B12794562) compound that can be isolated from various fungal species, including Poria cocos and those of the Trametes and Ganoderma genera.[1] It has been studied for a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] DTA is also investigated for its role in immune modulation and as an insulin-sensitizing agent.[1][2]
Q2: What are the known signaling pathways affected by this compound?
In human keratinocytes, DTA has been shown to mediate its effects on skin hydration and differentiation through the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[3][4] In the context of cancer, DTA has been observed to regulate the H-ras signaling pathway, affecting downstream proteins like Akt and Erk, and inducing apoptosis through a caspase-3-dependent mechanism.[5][6][7] Additionally, it has been reported to activate peroxisome proliferator-activated receptor gamma (PPAR gamma).[2] A methyl ester derivative of DTA has been found to directly target Caspase-1, inhibiting NLRP3 inflammasome activation.[8][9]
Q3: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available, comprehensive off-target profiling data for this compound. Most small molecule drugs have the potential to interact with unintended targets, which can lead to unexpected experimental results or toxicity.[10] Therefore, it is crucial for researchers to empirically determine and validate the specificity of DTA in their experimental system.
Q4: How can I minimize the potential for off-target effects in my experiments with DTA?
Minimizing off-target effects is a critical aspect of ensuring the validity of your experimental results.[11] Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of DTA to minimize engagement with lower-affinity off-targets.
-
Use of Controls: Incorporate appropriate positive and negative controls in your assays to ensure that the observed effects are due to DTA's interaction with its intended target.[12]
-
Orthogonal Approaches: Use alternative methods or compounds with a similar biological effect but different chemical structures to confirm that the observed phenotype is due to the on-target activity.[12]
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. The effect of DTA should be diminished in these systems if it is acting on-target.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected or inconsistent phenotypic results.
-
Possible Cause: This could be due to off-target effects, compound instability, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your DTA stock.
-
Perform a Dose-Response Curve: Atypical dose-response curves may suggest off-target effects or toxicity.
-
Use a Structurally Unrelated Inhibitor: If another compound known to target the same pathway produces a similar phenotype, it strengthens the evidence for on-target action.[12]
-
Implement Target Engagement Assays: Directly confirm that DTA is binding to its intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Issue 2: High background or non-specific signal in assays.
-
Possible Cause: The compound may be interfering with the assay technology (e.g., autofluorescence) or causing non-specific protein aggregation at high concentrations.
-
Troubleshooting Steps:
-
Run a Target-Minus Control: Perform the assay in the absence of the intended target protein to see if DTA still produces a signal.
-
Include Detergents: For in vitro assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help reduce compound aggregation.
-
Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of DTA alone at the relevant wavelengths.
-
Issue 3: Observed effect does not correlate with target inhibition.
-
Possible Cause: The phenotype may be a result of DTA binding to an unknown off-target protein.
-
Troubleshooting Steps:
-
Perform Off-Target Profiling: Use unbiased methods like affinity purification-mass spectrometry to identify other proteins that DTA binds to in your experimental system.
-
Genetic Validation: Use knockout or knockdown of the intended target to see if the phenotype is rescued or diminished.
-
Computational Prediction: Utilize in silico tools to predict potential off-targets of DTA based on its structure, though this requires experimental validation.[13]
-
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments to validate DTA target engagement and identify potential off-targets.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with DTA or a vehicle control for a specified time.
-
Heating: Harvest and resuspend the cells in a buffer with protease inhibitors. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from precipitated proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the DTA-treated samples indicates target engagement.[3][14]
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This technique is used to identify the direct binding partners of DTA from a complex protein mixture.
Methodology:
-
Probe Synthesis: Synthesize a DTA analog with an affinity tag (e.g., biotin) attached via a linker. It is crucial that the modification does not disrupt the compound's binding to its target.
-
Incubation: Incubate the biotinylated DTA probe with cell lysate or a protein mixture.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated DTA along with its binding partners.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the DTA probe.[1][10]
Data Presentation
Table 1: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Temperature (°C) | Vehicle Control (Relative Soluble Protein) | DTA (10 µM) (Relative Soluble Protein) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.85 | 0.95 |
| 55 | 0.60 | 0.88 |
| 60 | 0.30 | 0.75 |
| 65 | 0.10 | 0.50 |
| 70 | <0.05 | 0.20 |
This table illustrates hypothetical data showing that DTA treatment increases the thermal stability of its target protein, as more protein remains soluble at higher temperatures.
Table 2: Example Data from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment
| Protein Identified | DTA-Treated (Spectral Counts) | Control (Spectral Counts) | Fold Change |
| Target Protein X | 150 | 5 | 30 |
| Potential Off-Target Y | 45 | 2 | 22.5 |
| Non-specific Binder Z | 10 | 8 | 1.25 |
This table shows example data where Target Protein X is the expected target, and Potential Off-Target Y is a protein that shows significant enrichment with the DTA probe compared to the control, warranting further investigation.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Known signaling pathways of this compound in human keratinocytes.[3][4]
References
- 1. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Effects of this compound on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vghtc.gov.tw [vghtc.gov.tw]
- 8. Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrotrametenolic acid quality control and purity assessment
Welcome to the technical support center for dehydrotrametenolic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing comprehensive guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a lanostane-type triterpenoid (B12794562) compound.[1][][3] It is primarily isolated from fungi, particularly from the sclerotium of Poria cocos (a well-known traditional Chinese medicinal plant) and species of the genus Ganoderma (reishi mushrooms).[1][][4] This compound is noted for its complex molecular structure and a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[][4]
2. What are the typical purity levels for commercially available this compound?
Commercially available this compound typically has a purity of 95% to 99%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[1]
3. In which solvents is this compound soluble?
This compound is generally more soluble in organic solvents than in water.[4] For analytical purposes, it is often dissolved in ethanol (B145695) or acetone.[5]
4. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or tailing in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: this compound is an acidic compound. Adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape by suppressing the ionization of the carboxyl group.[6]
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 3: Contamination of the column or guard column.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, replace the guard column or the analytical column.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning of the HPLC system.
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a constant temperature during the analysis.[6]
-
-
Possible Cause 3: Column degradation.
-
Solution: Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps do not resolve the issue.
-
Purity Assessment & Structural Elucidation
Problem: Difficulty in achieving baseline separation of this compound from related impurities.
-
Possible Cause 1: Suboptimal HPLC column.
-
Solution: Triterpenoids with similar structures can be challenging to separate. A C18 column is commonly used, but for closely related compounds, a C30 column may provide better resolution.[5]
-
-
Possible Cause 2: Inadequate mobile phase gradient.
-
Solution: Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting peaks.
-
Problem: Ambiguous results from NMR analysis for structural confirmation.
-
Possible Cause 1: Insufficient sample purity.
-
Solution: Ensure the sample is of high purity (>95%) before NMR analysis. Impurities can complicate spectral interpretation.
-
-
Possible Cause 2: Inadequate NMR experiments.
Problem: Low sensitivity in Mass Spectrometry (MS) analysis.
-
Possible Cause 1: Poor ionization of the molecule.
-
Solution: this compound may not ionize efficiently under all conditions. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). The addition of modifiers to the mobile phase can also enhance ionization.
-
-
Possible Cause 2: In-source fragmentation.
-
Solution: Optimize the MS source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation within the ion source and maximize the signal of the molecular ion.
-
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Triterpenoids often lack a strong chromophore, so detection at low UV wavelengths (e.g., 210 nm) is common.[5]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Value |
| Purity Range | 95% - 99% |
| Limit of Detection (LOD) | ~50 ng on column (UV detection)[5] |
| Limit of Quantitation (LOQ) | ~150 ng on column (UV detection)[5] |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of highly purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular skeleton.[9]
-
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H | 0.5 - 6.0 |
| ¹³C | 10 - 200 |
Mass Spectrometry (MS) for Molecular Weight Determination
MS is used to determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an LC system.
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire mass spectra in both positive and negative ion modes to determine the most sensitive detection method.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural confirmation.[10][11]
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₄₆O₃[12] |
| Molecular Weight | 454.69 g/mol [1][12] |
| Exact Mass | 454.3447[12] |
Visualizations
Caption: Workflow for the isolation and quality control of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. CAS 29220-16-4 | this compound [phytopurify.com]
- 3. In Vitro Effects of this compound on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 29220-16-4: this compound | CymitQuimica [cymitquimica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C30H46O3 | CID 15391340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydrotrametenolic Acid: A Comparative Analysis of a Key Poria cocos Triterpenoid
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dehydrotrametenolic acid with other prominent triterpenoids isolated from the medicinal fungus Poria cocos. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document serves as a valuable resource for evaluating the therapeutic potential of these natural compounds.
Introduction to Poria cocos Triterpenoids
Poria cocos (Fu Ling) is a well-known traditional medicine, rich in a class of tetracyclic triterpenoids that are considered its main bioactive components. These compounds, including this compound, pachymic acid, and poricoic acids, have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-hyperglycemic effects. Understanding the comparative efficacy and mechanisms of action of these individual triterpenoids is crucial for targeted drug discovery and development.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from comparative studies, highlighting the differential effects of this compound and other major triterpenoids from Poria cocos.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Up to 40 µg/mL | No significant inhibitory activity | [1][2] |
| Poricoic Acid A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10-40 µg/mL | Dose-dependent inhibition of NO production | [1][2] |
| Poricoic Acid B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10-40 µg/mL | Higher inhibitory activity than Poricoic Acid A | [1][2] |
| Dehydroeburicoic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Up to 40 µg/mL | No significant inhibitory activity | [1][2] |
Table 2: Comparative Anti-Hyperglycemic Activity
| Compound | Primary Finding | Animal Model | Reference |
| This compound | Exhibited insulin (B600854) sensitizer (B1316253) activity | Streptozocin-treated mice | |
| Pachymic Acid | Exhibited insulin sensitizer activity | Streptozocin-treated mice | |
| Dehydrotumulosic Acid | Showed a greater anti-hyperglycemic effect than this compound and pachymic acid | Streptozocin-treated mice |
Table 3: Comparative Cytotoxic Activity (IC₅₀ Values)
Direct comparative studies under identical conditions are limited. The following data is compiled from separate studies and should be interpreted with caution.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound Derivative (Poricoic Acid G) | HL-60 | Leukemia | 4.8 | |
| Pachymic Acid | CCRF-CEM | Leukemia | 4.9 | [3] |
| Dehydropachymic Acid | CCRF-CEM | Leukemia | 2.7 | [3] |
| Poricoic Acid A | H460 | Lung Cancer | ~50 µg/mL (~100 µM) | [4] |
| Poricoic Acid A | H1299 | Lung Cancer | ~50 µg/mL (~100 µM) | [4] |
| Poricoic Acid A | SKOV3 | Ovarian Cancer | ~50 µg/mL (~100 µM) | [5] |
| Tumulosic Acid (Derivative of Pachymic Acid) | HepG2 | Liver Cancer | 7.36 | [2] |
| Tumulosic Acid (Derivative of Pachymic Acid) | HSC-2 | Oral Squamous Carcinoma | 2.50 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of the triterpenoids on cancer cell lines.
-
Cell Plating: Seed cells (e.g., 5,000 cells/well) in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Add 10 µL of various concentrations of the test compound (e.g., this compound) to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7][8][9]
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[10][11][12][13]
Glucose Uptake Assay in Adipocytes
This protocol assesses the effect of the triterpenoids on glucose uptake in insulin-sensitive cells like adipocytes.
-
Cell Differentiation and Starvation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate. Prior to the assay, wash the cells with PBS and starve them in serum-free medium overnight.
-
Glucose Starvation: Wash the cells again and pre-incubate with a glucose-free buffer (e.g., KRPH buffer with 2% BSA) for 40-60 minutes.
-
Compound and Insulin Stimulation: Treat the cells with the desired concentration of the triterpenoid (B12794562). To stimulate glucose uptake, add insulin (e.g., 1 µM) for 20-30 minutes.
-
Initiate Glucose Uptake: Add 2-Deoxy-D-Glucose (2-DG), a glucose analog, to the wells and incubate for a defined period (e.g., 20 minutes).
-
Cell Lysis and Assay: Wash the cells to remove excess 2-DG. Lyse the cells and measure the intracellular accumulation of phosphorylated 2-DG (2-DG6P) using a colorimetric or fluorescent assay kit. The amount of 2-DG6P is proportional to the glucose uptake.[14][15][16][17][18]
Signaling Pathways and Mechanisms of Action
The differential biological activities of these triterpenoids can be attributed to their distinct effects on various intracellular signaling pathways.
This compound
Recent studies on a methyl ester derivative of this compound suggest its anti-inflammatory and hepatoprotective effects are mediated through the inhibition of the NLRP3 inflammasome . It directly targets and inhibits Caspase-1 , a key enzyme in the inflammasome cascade, thereby reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[19]
This compound inhibits the NLRP3 inflammasome pathway by targeting Caspase-1.
Pachymic Acid
Pachymic acid exerts its effects through multiple pathways. It has been shown to activate the PI3K/Akt pathway , a crucial signaling cascade for cell survival and neuroprotection. Additionally, it modulates Sirtuin 6 (SIRT6) activity, which in turn regulates the PPAR-α and Nrf2 pathways, playing a role in alleviating lipid metabolism disorders. It has also been reported to induce autophagy through the IGF-1 signaling pathway .
Pachymic acid modulates multiple signaling pathways including PI3K/Akt and SIRT6.
Poricoic Acid A
Poricoic acid A has demonstrated significant anti-cancer activity by targeting key proliferation and survival pathways. It directly inhibits MEK1/2 , leading to the downregulation of the MEK/ERK signaling pathway . Furthermore, it induces apoptosis and autophagy in cancer cells by modulating the mTOR/p70S6K signaling axis . Its regulatory effects on the AMPK and Smad3/MAPK pathways also contribute to its anti-fibrotic properties.[4][5][6][9]
Poricoic acid A inhibits cancer cell growth by targeting the MEK/ERK and mTOR pathways.
Conclusion
This compound and its fellow triterpenoids from Poria cocos exhibit distinct and, in some cases, contrasting biological activities. While poricoic acids A and B show notable anti-inflammatory effects, this compound appears to be inactive in this regard, instead showing potential in modulating the NLRP3 inflammasome pathway, which is relevant to a different subset of inflammatory conditions. In terms of anti-hyperglycemic properties, dehydrotumulosic acid appears to be more potent than both dehydrotrametenolic and pachymic acids. The anti-cancer activities are varied, with poricoic acid A and derivatives of pachymic acid showing significant cytotoxicity against several cancer cell lines.
This comparative guide underscores the importance of isolating and characterizing individual triterpenoids from Poria cocos to fully understand their therapeutic potential. The differential activities and mechanisms of action presented here provide a crucial foundation for selecting the most promising candidates for further preclinical and clinical development in specific disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. ptglab.com [ptglab.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. This compound methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-cancer effects of Dehydrotrametenolic acid in multiple cancer cell lines
Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid isolated from natural sources like Poria cocos, has demonstrated potential as a selective anti-cancer agent. This guide provides an objective comparison of its performance across various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
Quantitative data on the cytotoxic effects of this compound across a wide range of human cancer cell lines is limited in the available scientific literature. However, studies have successfully demonstrated its potent and selective activity in specific cancer models. The half-maximal growth inhibition (GI₅₀) value provides a key metric for this efficacy.
Table 1: Growth Inhibitory Effects of this compound
| Cell Line | Cancer Type / Characteristics | Assay Type | GI₅₀ (µM) | Citation |
|---|
| H-ras transformed rat2 | Fibrosarcoma (Ras oncogene) | Not Specified | 40 |[1][2] |
Note: Further studies are required to establish a broader comparative profile of DTA across other cancer cell lines such as those from breast, lung, colon, and prostate cancers.
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
1. Induction of Apoptosis
DTA is a potent inducer of apoptosis, or programmed cell death. Its mechanism involves the activation of the caspase cascade, a family of proteases crucial for executing apoptosis.[1] Key events include:
-
Caspase-3 Activation: DTA treatment leads to the activation of caspase-3, a critical executioner caspase.[1][2]
-
Substrate Cleavage: Activated caspase-3 proceeds to cleave key cellular proteins, including PARP (Poly(ADP-ribose) Polymerase) and Lamin A/C, leading to DNA fragmentation and the systematic disassembly of the cell.[1][3]
2. Cell Cycle Arrest
The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically at the G2/M phase.[1][2] This prevents the cells from entering mitosis and undergoing cell division. Flow cytometry analysis has confirmed a significant accumulation of cells in the G2/M phase and a sub-G1 population, which is indicative of apoptotic cells.[1][2]
Modulation of Signaling Pathways
The anti-proliferative effects of this compound are linked to its ability to regulate critical signaling pathways that are often dysregulated in cancer. The primary target identified is the H-ras signaling network. DTA has been shown to downregulate the expression of H-ras and its downstream effectors, Akt and Erk, which are pivotal in promoting cell survival and proliferation.[1][3]
References
A Comparative Guide to Dehydrotrametenolic Acid and Metformin for Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. The development of effective insulin-sensitizing agents is a critical area of research. This guide provides a detailed comparison of two such agents: dehydrotrametenolic acid, a natural triterpenoid, and metformin (B114582), a widely prescribed biguanide. While both compounds exhibit insulin-sensitizing properties, they operate through distinct molecular mechanisms, offering different therapeutic avenues. This document outlines their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of their signaling pathways.
Mechanisms of Action: A Tale of Two Pathways
This compound and metformin enhance insulin sensitivity through fundamentally different signaling cascades. This compound primarily acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, while metformin's main mechanism involves the activation of AMP-activated protein kinase (AMPK).
This compound: A PPARγ Agonist
This compound, isolated from Poria cocos, has been shown to activate PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[1] Activation of PPARγ leads to the transcription of genes involved in insulin signaling and glucose metabolism. This mechanism is similar to that of the thiazolidinedione (TZD) class of antidiabetic drugs.[1] By promoting adipocyte differentiation, this compound may help to sequester free fatty acids from the circulation, thereby reducing lipotoxicity and improving insulin sensitivity in other tissues like the liver and skeletal muscle.
Additionally, some evidence suggests that lanostane-type triterpenoids may also inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. Inhibition of PTP1B would lead to prolonged phosphorylation of the insulin receptor and its substrates, thereby amplifying the insulin signal.
Metformin: An AMPK Activator
Metformin is the first-line therapy for type 2 diabetes and its primary mode of action is the activation of AMPK.[2][3][4] AMPK is a cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the liver, activated AMPK inhibits gluconeogenesis, the production of glucose, which is a major contributor to hyperglycemia in diabetic patients.[5] In peripheral tissues such as skeletal muscle, metformin enhances glucose uptake.[6] Metformin's activation of AMPK is thought to be a consequence of its mild inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[2]
Quantitative Data Comparison
Direct comparative studies providing quantitative data (e.g., EC50, IC50) for this compound and metformin on insulin sensitization are limited. However, data from individual studies on their respective targets and effects can be compiled for an indirect comparison.
| Parameter | This compound | Metformin | Reference |
| Primary Molecular Target | PPARγ | AMPK | [2][3][4] |
| PTP1B Inhibition (IC50) | Potentially in the low µM range (based on related compounds) | Reported IC50 values vary, with some studies showing weak inhibition. | [7] |
| AMPK Activation (EC50) | Not a primary target | ~25-100 µM in vitro (cell-based assays) | [3] |
| In Vivo Efficacy (db/db mice) | Reduces hyperglycemia | Reduces hyperglycemia | [1][8][9] |
Note: The IC50 and EC50 values can vary significantly depending on the experimental conditions (e.g., cell type, assay format). The data presented here is for comparative purposes and should be interpreted with caution.
Signaling Pathways
The distinct mechanisms of this compound and metformin are illustrated in the following signaling pathway diagrams.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the insulin-sensitizing effects of this compound and metformin.
PPARγ Transcriptional Activation Assay
This assay determines the ability of a compound to activate PPARγ and drive the expression of a reporter gene.
Workflow:
Protocol:
-
Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10^4 cells/well. Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, metformin (as a negative control for direct PPARγ activation), or a known PPARγ agonist like rosiglitazone (B1679542) (as a positive control).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value for PPARγ activation.
AMPK Activation Assay
This assay measures the activation of AMPK by detecting the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), or by directly measuring AMPK kinase activity.
Workflow:
Protocol (Western Blot):
-
Cell Culture and Treatment: Seed L6 myoblasts in a 6-well plate and differentiate them into myotubes. Treat the myotubes with various concentrations of metformin, this compound (as a negative control for direct AMPK activation), or a known AMPK activator like AICAR.
-
Protein Extraction: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key indicator of insulin sensitivity.
Workflow:
Protocol:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.[10]
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound, metformin, or vehicle control for a specified time.
-
Insulin Stimulation: Stimulate the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose.
-
Termination and Lysis: After a short incubation (e.g., 5-10 minutes), stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the fold change in glucose uptake relative to the vehicle-treated control.
Conclusion
This compound and metformin represent two distinct approaches to enhancing insulin sensitivity. This compound's activity as a PPARγ agonist aligns it with the TZD class of drugs, suggesting its potential in modulating adipocyte function and lipid metabolism to improve insulin action. In contrast, metformin's primary role as an AMPK activator highlights its strength in regulating hepatic glucose production and peripheral glucose uptake.
The choice between targeting the PPARγ or AMPK pathway for therapeutic intervention depends on the specific metabolic dysregulation being addressed. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of novel insulin-sensitizing therapies.
References
- 1. promega.com [promega.com]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α- Glucosidase Inhibition, In Silico Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Dehydrotrametenolic Acid: A Comparative Analysis of In Vivo and In Vitro Efficacy
Dehydrotrametenolic acid (DTA), a triterpenoid (B12794562) compound isolated from medicinal fungi such as Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of DTA and its derivatives across various therapeutic areas, including metabolic disorders, inflammatory conditions, and oncology. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Anti-Diabetic Effects
In vivo studies have demonstrated the potential of this compound to ameliorate hyperglycemia. In a study utilizing db/db mice, a well-established model for type 2 diabetes, oral administration of DTA resulted in a significant reduction in blood glucose levels. While the precise percentage of glucose reduction was not explicitly detailed in the abstracts reviewed, the study highlights its potential as an insulin (B600854) sensitizer.
Concurrently, in vitro experiments have begun to unravel the molecular mechanisms underlying these anti-diabetic effects. DTA has been shown to act as an agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. The activation of PPARγ by DTA in cellular assays provides a plausible mechanism for the insulin-sensitizing effects observed in vivo. Further quantitative analysis is required to determine the specific EC50 value for DTA's activation of PPARγ.
Efficacy in Non-Alcoholic Steatohepatitis (NASH)
A methyl ester derivative of this compound has shown promising results in the treatment of Non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. In vivo studies using two different murine models of NASH demonstrated that oral administration of this compound methyl ester at a dose of 75 mg/kg/day markedly relieved liver injury, inflammation, and fibrosis.[1]
These in vivo findings are supported by in vitro evidence from studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells. In these cellular models, the DTA methyl ester significantly suppressed the activation of the NLRP3 inflammasome, a key driver of inflammation in NASH.[1] Mechanistic studies further identified that the compound directly binds to and inhibits Caspase-1, a critical enzyme in the NLRP3 inflammasome pathway.[1]
Anti-Cancer Potential
Preliminary evidence suggests that this compound may possess anti-cancer properties. An in vivo study using a xenograft model with colon cancer cells investigated the effects of a compound referred to as "DEH". Assuming "DEH" corresponds to this compound, the study reported that oral administration of 40 mg/kg DEH significantly inhibited tumor growth, as evidenced by smaller tumor weight and volume compared to the control group.[2] The treatment also promoted tumor necrosis.[2]
To date, specific in vitro studies detailing the cytotoxic effects of this compound on various cancer cell lines, including the determination of IC50 values, are not yet available in the reviewed literature. Further research is necessary to elucidate the direct anti-proliferative and apoptotic effects of DTA on cancer cells and to confirm the identity of "DEH" in the aforementioned study.
Effects on Skin Barrier Function
In vitro research has highlighted the potential of this compound in improving skin barrier function. Studies conducted on human keratinocyte HaCaT cells have shown that DTA upregulates the expression of genes involved in skin hydration and differentiation, such as Hyaluronan Synthase 2 (HAS-2) and Aquaporin-3 (AQP3). Mechanistically, these effects are mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways. At present, corresponding in vivo studies to confirm these beneficial effects on the skin barrier in animal models or humans have not been identified.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound and Its Methyl Ester
| Therapeutic Area | Animal Model | Compound | Dosage | Key Findings |
| Diabetes | db/db mice | This compound | Not specified | Reduced hyperglycemia |
| NASH | High-fat diet + CCl4 induced murine model; GAN diet induced ob/ob murine model | This compound methyl ester | 75 mg/kg/day (oral) | Markedly relieved liver injury, inflammation, and fibrosis[1] |
| Cancer | Nude mice with colon cancer xenografts | "DEH" (presumed this compound) | 40 mg/kg (oral) | Significantly smaller tumor weight and volume; promoted tumor necrosis[2] |
Table 2: In Vitro Efficacy of this compound and Its Methyl Ester
| Therapeutic Area | Cell Line/System | Compound | Key Findings |
| Diabetes | Cellular assays | This compound | Activates PPARγ |
| NASH | Bone marrow-derived macrophages (BMDMs), Kupffer cells | This compound methyl ester | Suppressed NLRP3 inflammasome activation; directly binds to and inhibits Caspase-1[1] |
| Skin Barrier | HaCaT keratinocytes | This compound | Upregulated HAS-2 and AQP3 expression via MAPK/AP-1 and IκBα/NF-κB pathways |
Experimental Protocols
In Vivo Xenograft Model for Colon Cancer: Nude mice were transplanted with colon cancer cells. After successful tumor transplantation, the mice were treated orally with either 40 mg/kg of "DEH" or a solvent control for 20 days. Tumor volume was calculated using the formula: Volume = 0.5 × (length × width²). At the end of the treatment period, tumors were collected for weight measurement and histological analysis, including HE staining, Ki67 immunohistochemistry, and TUNEL staining.[2]
In Vivo NASH Models: Two murine models were utilized: a high-fat diet plus CCl4-induced model and a GAN diet-induced ob/ob model. Mice were treated with this compound methyl ester at a dose of 75 mg·kg-1·d-1 via oral gavage for 6 and 8 weeks, respectively.[1]
In Vitro NLRP3 Inflammasome Activation Assay: Bone marrow-derived macrophages (BMDMs) and Kupffer cells were stimulated with lipopolysaccharides (LPS) and adenosine (B11128) 5'-triphosphate (ATP) or Nigericin to induce NLRP3 inflammasome activation. The effect of this compound methyl ester on inflammasome activation was then assessed.[1]
In Vitro Skin Barrier Function Assay: Human keratinocyte HaCaT cells were treated with this compound. The mRNA and protein expression of target genes such as HAS-2, HAS-3, AQP3, TGM-1, involucrin, and caspase-14 were analyzed using RT-PCR and Western blotting. The activation of signaling pathways (MAPKs, AP-1, NF-κB) was investigated using Western blotting and luciferase reporter assays.
Signaling Pathways and Experimental Workflows
References
Cross-Validation of Dehydrotrametenolic Acid's Biological Activity: A Comparative Guide for Researchers
Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid (B12794562) primarily isolated from the fungus Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of DTA's biological effects across various experimental models, presenting supporting data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to facilitate further investigation and application of this promising natural compound.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated notable anti-inflammatory properties in both in vitro and in vivo models. A key mechanism of action involves the suppression of the NLRP3 inflammasome, a critical component of the innate immune system implicated in various inflammatory diseases.
In Vivo Models
A methyl ester derivative of this compound was shown to alleviate liver injury, inflammation, and fibrosis in murine models of non-alcoholic steatohepatitis (NASH).[1] Administration of the compound significantly suppressed the activation of the hepatic NLRP3 inflammasome.[1]
In Vitro Models
In vitro studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells have corroborated the in vivo findings. The DTA derivative effectively blocked NLRP3 inflammasome activation induced by lipopolysaccharides (LPS) in combination with ATP or Nigericin (B1684572).[1] Mechanistic studies revealed that this inhibition is achieved through the direct binding and inhibition of Caspase-1, a key enzyme in the NLRP3 inflammasome pathway.[1]
Table 1: Quantitative Data on Anti-inflammatory Activity
| Experimental Model | Compound | Parameter Measured | Result | Reference |
| Murine NASH Model (in vivo) | This compound methyl ester | Liver injury, inflammation, fibrosis | Markedly relieved | [1] |
| Murine NASH Model (in vivo) | This compound methyl ester | Hepatic NLRP3 inflammasome activation | Significantly suppressed | [1] |
| BMDMs and Kupffer cells (in vitro) | This compound methyl ester | LPS+ATP/Nigericin-induced NLRP3 inflammasome activation | Blocked | [1] |
Experimental Protocol: NLRP3 Inflammasome Activation Assay (in vitro)
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or its derivative for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Analysis: Supernatants are collected to measure the levels of IL-1β and IL-18 by ELISA. Cell lysates are collected for Western blot analysis of cleaved caspase-1 and ASC oligomerization.
Signaling Pathway: NLRP3 Inflammasome Inhibition by this compound
Skin Barrier Function Enhancement
This compound has been shown to improve skin barrier function by promoting the expression of genes involved in skin hydration and keratinocyte differentiation.
In Vitro Models
Studies using the human keratinocyte cell line HaCaT have demonstrated that DTA increases the mRNA expression of hyaluronan synthase 2 (HAS-2), hyaluronan synthase 3 (HAS-3), and aquaporin 3 (AQP3), which are crucial for maintaining skin moisture.[1][2] Furthermore, DTA upregulates the expression of keratinocyte differentiation markers such as transglutaminase-1 (TGM-1), involucrin, and caspase-14.[1] This activity is mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[1][2]
Table 2: Quantitative Data on Skin Barrier Function Enhancement (HaCaT cells)
| Gene/Protein | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| HAS-2 | 25 µM DTA | ~2.5 | ~2.0 | [2] |
| HAS-3 | 25 µM DTA | ~2.0 | ~1.8 | [2] |
| AQP3 | 25 µM DTA | ~1.5 | - | [2] |
| TGM-1 | 25 µM DTA | ~2.0 | - | [1] |
| Involucrin | 25 µM DTA | ~1.8 | - | [1] |
Experimental Protocol: Gene Expression Analysis in HaCaT Cells
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1-25 µM) for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA expression levels of target genes (HAS-2, HAS-3, AQP3, TGM-1, Involucrin). Gene expression is normalized to a housekeeping gene such as GAPDH.
-
Western Blot: For protein analysis, cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is then probed with specific primary antibodies against HAS-2 and HAS-3, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway: DTA-mediated Skin Barrier Enhancement
Anti-Diabetic Activity
This compound has shown potential as an anti-diabetic agent by acting as an insulin (B600854) sensitizer (B1316253) and promoting adipocyte differentiation.
In Vivo Models
In obese and hyperglycemic db/db mice, a model for type 2 diabetes, oral administration of this compound led to a reduction in plasma glucose levels.[3] The compound also improved glucose tolerance, indicating its role as an insulin sensitizer.[3]
In Vitro Models
In vitro experiments have revealed that this compound promotes the differentiation of preadipocytes into adipocytes.[3] This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[3]
Table 3: Quantitative Data on Anti-Diabetic Activity
| Experimental Model | Compound | Parameter Measured | Result | Reference |
| db/db mice (in vivo) | This compound | Plasma glucose concentration | Reduced hyperglycemia | [3] |
| db/db mice (in vivo) | This compound | Glucose tolerance test | Improved insulin sensitivity | [3] |
| Preadipocyte cell line (in vitro) | This compound | Adipocyte differentiation | Promoted | [3] |
| (in vitro) | This compound | PPARγ activation | Activated | [3] |
Experimental Protocol: Adipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This compound is added at various concentrations during this induction phase.
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, and the cells are cultured for another 48 hours. The medium is then replaced with fresh DMEM with 10% FBS every two days.
-
Analysis: After 8-10 days, adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation. The stained lipid droplets can be quantified by extracting the dye and measuring its absorbance at 510 nm.
Signaling Pathway: PPARγ Activation by this compound
Anti-Cancer and Anti-Viral Activities
While research on the anti-cancer and anti-viral properties of this compound is less extensive, preliminary studies and data from related compounds suggest potential in these areas.
Anti-Cancer Activity
A study on a series of Dehydroabietic acid-chalcone hybrids, structurally related to DTA, demonstrated significant anti-proliferative activity against several breast cancer cell lines.
Table 4: Quantitative Data on Anti-Cancer Activity of a DTA-related Compound
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | DHA-chalcone hybrid 38 | 7.06 | [4] |
| MDA-MB-231 (Breast Cancer) | DHA-chalcone hybrid 38 | >73 | [4] |
| Hs578T (Breast Cancer) | DHA-chalcone hybrid 38 | >73 | [4] |
Anti-Viral Activity
Direct evidence for the anti-viral activity of this compound is limited. However, other lanostane (B1242432) triterpenes, the class of compounds to which DTA belongs, have shown activity against various viruses. For instance, Ganodermadiol, lucidadiol, and applanoxidic acid G, isolated from Ganoderma pfeifferi, have demonstrated activity against influenza virus type A and herpes simplex virus type 1. Further research is warranted to explore the specific anti-viral potential of DTA.
Conclusion
This compound exhibits a range of promising biological activities, with the most robust evidence supporting its roles in anti-inflammation, skin barrier enhancement, and anti-diabetic effects. The cross-validation of its activity in different experimental models, from cell-based assays to animal studies, strengthens its potential as a therapeutic agent. While preliminary data suggests possible anti-cancer and anti-viral properties, further dedicated research is necessary to fully elucidate its efficacy and mechanisms of action in these areas. This guide provides a foundational overview to encourage and direct future investigations into the therapeutic applications of this compound.
References
Dehydrotrametenolic Acid: A Comparative Analysis of its Effects on Normal Versus Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of dehydrotrametenolic acid on normal versus cancerous cell lines, supported by available experimental data. This compound, a lanostane-type triterpene acid isolated from Poria cocos, has demonstrated selective inhibitory effects on cancer cells, particularly those with H-ras transformations.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound on a cancerous cell line. A key limitation of the current body of published research is the absence of a specific 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) value for a comparable normal cell line. While studies indicate selectivity, a direct quantitative comparison is not possible at this time.
| Cell Line | Cell Type | Parameter | Value | Reference |
| H-ras transformed rat2 | Rat Fibroblast (Cancerous) | GI50 | 40 µM | [1] |
| Normal rat2 | Rat Fibroblast (Normal) | GI50 | Not Reported | [1] |
Note: The study by Lee et al. (2006) demonstrated that this compound selectively inhibits the growth of H-ras transformed rat2 cells over normal rat2 cells, but a specific GI50 value for the normal cells was not provided.[1]
Effects on Cancerous Cell Lines
This compound exhibits significant anti-proliferative and pro-apoptotic effects on H-ras transformed rat2 cells.[1] The primary mechanisms of action are:
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing the cells from progressing through mitosis.[1]
-
Apoptosis Induction: this compound triggers programmed cell death (apoptosis) through the activation of the caspase-3 pathway.[1] This is further evidenced by chromosomal DNA fragmentation and the degradation of PARP and Lamin A/C.[1]
-
Signaling Pathway Modulation: The compound has been shown to regulate the expression of H-ras, Akt, and Erk, which are key proteins in the H-ras signaling pathway that promotes cell proliferation and survival.[1]
Effects on Normal Cell Lines
The cytotoxic effects of this compound on normal, non-cancerous cells are reported to be significantly lower than on their cancerous counterparts, indicating a degree of selectivity.[1] However, quantitative data to fully support this is lacking in the reviewed literature.
In a study on the normal human keratinocyte cell line, HaCaT, this compound was shown to upregulate the expression of genes and proteins related to skin barrier function. This suggests that in non-cancerous skin cells, the compound may have a role in promoting differentiation and hydration rather than inducing cell death. The effects in these cells were mediated by the MAPK/AP-1 and IκBα/NF-κB pathways.
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis in H-ras Transformed Cells
Caption: Signaling pathway of this compound in H-ras transformed cells.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for comparing the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Seed both normal and cancerous cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for H-ras, Akt, and Erk
This protocol outlines the general steps for detecting changes in protein expression.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H-ras, Akt, Erk, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
References
A Head-to-Head Comparison of Dehydrotrametenolic Acid with Known Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of Dehydrotrametenolic acid against well-established apoptosis-inducing agents: Cisplatin, Doxorubicin, and Staurosporine. The information is compiled from various preclinical studies to offer a comprehensive overview of their mechanisms and potencies in inducing programmed cell death.
Executive Summary
This compound, a lanostane-type triterpenoid, has been shown to induce apoptosis through a caspase-3-dependent pathway. Its primary mechanism involves cell cycle arrest at the G2/M phase and modulation of the H-ras, Akt, and Erk signaling pathways. In comparison, Cisplatin and Doxorubicin are DNA-damaging agents that primarily trigger the intrinsic apoptotic pathway. Staurosporine, a broad-spectrum protein kinase inhibitor, is known to induce apoptosis through both caspase-dependent and -independent pathways.
While a direct head-to-head comparison in the same cell line is not available in the current literature, this guide synthesizes existing data to provide a comparative perspective on the pro-apoptotic potential of these compounds. It is important to note that the cytotoxic potency of a compound, often represented by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), is highly dependent on the cell line and experimental conditions.
Data Presentation: Comparative Efficacy of Apoptosis Inducers
The following table summarizes the available data on the cytotoxic and pro-apoptotic effects of this compound and the selected known apoptosis inducers. The reported GI50/IC50 values are presented alongside the respective cancer cell lines to provide context for their potency.
| Compound | Cell Line | GI50/IC50 (µM) | Key Apoptotic Events |
| This compound | H-ras transformed rat2 cells | 40[1] | Caspase-3 activation, G2/M phase cell cycle arrest[1] |
| Cisplatin | Human Melanoma Cells | Varies | Caspase-3/7 activation, DNA damage-induced intrinsic pathway |
| Human Ovarian Cancer Cells | Varies | pAkt and p62 expression correlation with IC50 | |
| Prostate Cancer Cells (DU145) | >200 (48h) | Increased activated caspase-3, decreased Bcl-2/Bax ratio | |
| Doxorubicin | Breast Cancer Cells (MCF-7) | 4 (48h) | Downregulation of Bcl-xL |
| Breast Cancer Cells (MDA-MB-231) | 1 (48h) | Upregulation of Bax | |
| iPS-derived Cardiomyocytes | 3.5 (48h) | Cleavage of caspase-3 and PARP, DNA fragmentation | |
| Staurosporine | Human Neuroblastoma Cell Lines | 0.1 (EC50) | Chromatin condensation, DNA laddering |
| Human Corneal Endothelial Cells | 0.2 | Caspase-3 activation, PARP cleavage | |
| Rat Neonatal Cardiac Myocytes | 0.25-1 | 5- to 8-fold increase in caspase activity |
Signaling Pathway Diagrams
The following diagrams illustrate the known apoptotic signaling pathways for this compound and the compared inducers.
Caption: Apoptotic pathway of this compound.
Caption: Apoptotic pathways of known inducers.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing apoptosis induction by a test compound.
Caption: General workflow for apoptosis assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. It utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.
Protocol:
-
Culture and treat cells with the test compound as described for the cell viability assay.
-
Lyse the cells using a lysis buffer to release the cellular contents, including caspases.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Protocol:
-
Harvest and wash the cells after treatment with the test compound.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.
DNA Fragmentation (Ladder) Assay
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When this fragmented DNA is separated by agarose (B213101) gel electrophoresis, it appears as a characteristic "ladder" pattern.
Protocol:
-
Lyse the treated cells and isolate the genomic DNA.
-
Quantify the DNA concentration.
-
Load equal amounts of DNA from each sample onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments by size.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light. The presence of a DNA ladder is indicative of apoptosis.
References
Dehydrotrametenolic Acid Augments Cisplatin Efficacy in Pancreatic Cancer Through Synergistic Induction of Ferroptosis
A comprehensive analysis of the synergistic interplay between Dehydrotrametenolic acid and cisplatin (B142131) reveals a promising therapeutic strategy for pancreatic ductal adenocarcinoma. Experimental evidence demonstrates that this combination significantly enhances cytotoxicity and induces a specific form of iron-dependent cell death known as ferroptosis.
This compound (DHA), a lanostane-type triterpene acid, in combination with the conventional chemotherapeutic agent cisplatin, exhibits potent synergistic anti-cancer effects against pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] This synergistic action allows for a significant reduction in the effective concentration of cisplatin, potentially mitigating its severe side effects. The primary mechanism underlying this enhanced efficacy is the induction of ferroptosis, an iron-dependent form of programmed cell death, characterized by the accumulation of lipid peroxides.[1]
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound and cisplatin was quantitatively assessed in pancreatic cancer cell lines, PANC-1 and SW1990. The Combination Index (CI), a measure of drug interaction, was calculated to determine the nature of the interaction. CI values less than 1 are indicative of a synergistic effect.
| Cell Line | Drug Combination | Concentration (µM) | Combination Index (CI) | Effect |
| PANC-1 | DHA + Cisplatin | 40 + 40 | < 1 | Synergistic |
| SW1990 | DHA + Cisplatin | 60 + 60 | < 1 | Synergistic |
Table 1: Combination Index values for this compound and Cisplatin in Pancreatic Cancer Cell Lines.[1]
The combination treatment was also found to significantly inhibit cell proliferation and induce DNA damage in PDAC cells more effectively than either agent alone.[1]
Mechanism of Action: Induction of Ferroptosis
The synergistic cytotoxicity of the this compound and cisplatin combination is attributed to the induction of ferroptosis.[1] This is supported by the observation that cell death was blocked by a ferroptosis inhibitor, an iron chelator, and a lipid ROS scavenger, but not by inhibitors of apoptosis or necroptosis.[1] The combination treatment was shown to impair mitochondrial homeostasis, leading to destroyed mitochondrial morphology, decreased respiratory capacity, reduced ATP production, and an accumulation of mitochondria-derived reactive oxygen species (ROS).[1]
Mechanistically, the combination of this compound and cisplatin leads to the degradation of Glutathione Peroxidase 4 (GPX4) and an accumulation of free iron.[1] This disruption of iron metabolism and the antioxidant system results in a catastrophic accumulation of lipid peroxidation, culminating in ferroptotic cell death.[1]
References
- 1. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydrotrametenolic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of dehydrotrametenolic acid, tailored for researchers, scientists, and drug development professionals.
This compound, a triterpenoid (B12794562) compound of interest in pharmacological research, requires careful handling and disposal. While not specifically listed as an acutely hazardous waste by the Environmental Protection Agency (EPA), it must be managed as a chemical waste in accordance with federal, state, and local regulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area, prevent the substance from entering drains or waterways, and clean up using an inert absorbent material.[1] All materials used for spill cleanup must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Determination A laboratory chemical is considered waste when it is no longer intended for use.[2] All unwanted this compound, including residues, contaminated materials, and expired stock, must be disposed of following these procedures.
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and is in good condition, with no leaks or cracks.[3][4] Plastic containers are often preferred for chemical waste.
-
Proper Sealing: The container must have a secure, screw-top cap to prevent leakage. Keep the container closed at all times, except when adding waste.[3][4]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion of contents.[3]
Step 3: Labeling Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date on which the first waste was added to the container
-
The specific hazards associated with the chemical (if known)
-
The name and contact information of the generating laboratory or researcher
Step 4: Segregation and Storage
-
Incompatible Wastes: Store this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not widely documented, a general best practice is to segregate acids from bases, and oxidizing agents from reducing agents.[2][3]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[3][5] The SAA should be inspected weekly for any signs of leakage.[3]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][4]
Step 5: Arrange for Disposal
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[1] Contact your institution's EHS or hazardous waste management department to schedule a pickup.[2][5]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. This may involve submitting an online form or attaching a specific waste tag to the container.[4]
-
Regulatory Compliance: Disposal will be carried out at an approved waste disposal plant in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[1][]
Summary of Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Non-listed Chemical Waste | N/A |
| Container Type | Chemically compatible with a secure screw-top cap | [3][4] |
| Container Filling Limit | Leave at least 1-inch of headroom | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [3][5] |
| Maximum Storage Time in SAA | Varies by institution; up to 9-12 months if partially filled | [4][5] |
| Disposal Method | Collection by institutional EHS for an approved waste disposal plant | [1] |
| Prohibited Disposal | Do not dispose of in drains, waterways, soil, or regular trash | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dehydrotrametenolic Acid
Essential Safety and Handling of Dehydrotrametenolic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for this compound, including operational and disposal plans.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health effects. According to safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1].
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. For handling hazardous drugs, it is best practice to use chemotherapy-rated gloves and consider double-gloving[2][3][4]. |
| Eye/Face Protection | Use eye and face protection, such as safety goggles and a face shield, especially when there is a risk of splashing[1][3][4][5][6]. |
| Skin and Body | Wear suitable protective clothing[1]. A disposable gown that is resistant to permeability is recommended and should be changed regularly or if contaminated[2][3]. |
| Respiratory | Use only in a well-ventilated area[1]. If adequate ventilation is not available or if generating aerosols, an N95 or higher-level respirator should be worn[2][5]. |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing fumes and minimize dust generation[1]. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition[1]. Store locked up[1]. |
| Engineering Controls | Facilities should be equipped with an eyewash fountain and use adequate general and local exhaust ventilation to keep airborne concentrations low[1]. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure to others.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used gloves, gowns, and other disposable materials should be considered contaminated waste and disposed of according to the facility's hazardous waste procedures[7]. |
| Chemical Waste | Dispose of contents and container to an approved waste disposal plant. Consult local, state, and federal regulations for proper disposal[1][7]. |
| Spill Cleanup Materials | Any materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly[7]. |
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with inert material and place it into a suitable disposal container[1]. Ensure the area is well-ventilated.
References
- 1. aksci.com [aksci.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
